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  • Product: (5-Fluoroindolin-2-yl)methanol
  • CAS: 1391119-26-8

Core Science & Biosynthesis

Foundational

Pharmacological Versatility of the (5-Fluoroindolin-2-yl)methanol Scaffold: Mechanisms of Action and Target-Directed Derivatization

Executive Summary In modern rational drug design, the identification and optimization of privileged scaffolds are paramount. The (5-Fluoroindolin-2-yl)methanol building block has emerged as a highly versatile, stereochem...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern rational drug design, the identification and optimization of privileged scaffolds are paramount. The (5-Fluoroindolin-2-yl)methanol building block has emerged as a highly versatile, stereochemically rich pharmacophore[1]. Originally utilized as a simple synthetic intermediate, this bicyclic system is now the structural foundation for advanced therapeutics targeting diverse biological pathways, ranging from Wnt signaling modulation in osteoporosis to the thermal stabilization of mutant oncogenes in oncology. This technical guide explores the chemical rationale behind the scaffold, its primary mechanisms of action, and the self-validating experimental workflows required to evaluate its derivatives.

Chemical Rationale: The "Fluoro-Indoline" Advantage

The pharmacological utility of (5-Fluoroindolin-2-yl)methanol derivatives is driven by two distinct structural features that solve common pharmacokinetic and pharmacodynamic bottlenecks:

  • The Indoline-2-methanol Core: Unlike fully aromatic indoles, the reduced indoline core provides a rigid, non-planar framework that restricts conformational freedom. The chiral center at the C2 position projects the hydroxymethyl group (or its bioisosteric replacements, such as triazoles or carboxamides) at a precise vector. This geometry is critical for anchoring the molecule into tight enzymatic pockets, such as the oxyanion hole of serine hydrolases[2].

  • The 5-Fluoro Substitution: Fluorine incorporation at the C5 position serves a dual purpose. First, it blocks oxidative metabolism (e.g., via CYP450 enzymes) at a highly reactive aromatic position, significantly improving the pharmacokinetic half-life and brain penetrance[3]. Second, its strong electron-withdrawing nature modulates the electron density of the indoline nitrogen, tuning its hydrogen-bonding profile and lowering the pKa of adjacent functional groups to enhance membrane permeability.

Primary Mechanisms of Action

Wnt Signaling Restoration via Carboxylesterase Notum Inhibition

Carboxylesterase Notum is a secreted serine hydrolase that negatively regulates the Wnt/β-catenin signaling pathway by cleaving an essential palmitoleate moiety from Wnt proteins[4]. Overactive Notum is implicated in bone density loss (osteoporosis) and colorectal cancers.

(5-Fluoroindolin-2-yl)methanol derivatives—specifically N-acyl indolines and triazole-substituted analogs—act as potent, non-covalent competitive inhibitors of Notum[2]. The indoline core occupies the highly hydrophobic palmitoleate-binding pocket of the enzyme. Simultaneously, the C2-methanol (or its triazole bioisostere) forms critical water-mediated hydrogen bonds with the catalytic Ser232 and the oxyanion hole[4]. By outcompeting Wnt for the active site, these derivatives prevent Wnt deacylation, thereby restoring osteogenic Wnt signaling and promoting bone formation.

Notum_Wnt_Pathway Indoline (5-Fluoroindolin-2-yl) Derivatives Notum Carboxylesterase Notum Indoline->Notum Competitive Inhibition (Non-covalent) Wnt Palmitoleoylated Wnt Protein Notum->Wnt Cleaves Palmitoleate DeacylatedWnt Deacylated Wnt (Inactive) Wnt->DeacylatedWnt Pathologic State Frizzled Frizzled Receptor Complex Wnt->Frizzled Binds BetaCatenin β-Catenin Stabilization Frizzled->BetaCatenin Activates TargetGenes Osteogenesis & Target Gene Transcription BetaCatenin->TargetGenes Translocates to Nucleus

Mechanism of Wnt signaling restoration via Notum inhibition by indoline derivatives.

Mutant p53 (Y220C) Thermal Stabilization

The tumor suppressor p53 is the most frequently mutated protein in human cancers. The specific Y220C mutation creates a temperature-sensitive, destabilizing crevice on the protein's surface, causing it to rapidly denature at physiological body temperatures[5].

Derivatives of (S)-indolin-2-ylmethanol act as molecular wedges. They selectively bind to the Y220C-induced crevice, thermally stabilizing the mutant protein and preventing its unfolding. This stabilization reduces the likelihood of denaturation, effectively restoring the wild-type DNA-binding capacity and downstream apoptotic functions required for tumor suppression[5].

Antiparasitic Activity against Trypanosoma brucei

Indoline-2-carboxamides, synthesized directly from the indoline-2-methanol or its oxidized carboxylic acid precursor, have been identified as a novel class of brain-penetrant trypanocidal agents[3]. The 5-fluoro substitution in these derivatives is critical; it maintains the phenotypic antiparasitic potency while significantly improving metabolic stability and the free fraction of the drug in brain tissue—a non-negotiable requirement for treating late-stage human African trypanosomiasis (sleeping sickness)[3].

Quantitative Data: Target Affinity & Efficacy

The following table summarizes the quantitative pharmacological metrics of (5-Fluoroindolin-2-yl)methanol derivatives across their primary targets:

Target / Disease AreaDerivative ClassMechanism of ActionTypical Potency (IC50/EC50)Key Structural Feature
Carboxylesterase Notum (Osteoporosis)N-Acyl Indolines / TriazolesNon-covalent competitive inhibition of Wnt deacylationIC50: 0.006 – 0.065 μMC2-triazole / C5-fluoro
Mutant p53 Y220C (Oncology)Indolin-2-ylmethanol analogsThermal stabilization of mutant creviceEC50: Target dependent(S)-stereocenter at C2
Trypanosoma brucei (Sleeping Sickness)Indoline-2-carboxamidesUnknown (Phenotypic trypanocidal activity)EC50: ~1.0 - 15.0 μMC5-fluoro / R1-ether pendant

Experimental Protocols: Self-Validating Workflows

As a Senior Application Scientist, I emphasize that protocols must be designed as self-validating systems. The following methodologies detail the critical steps and the underlying causality for evaluating these derivatives.

Protocol A: High-Throughput Notum OPTS Fluorogenic Assay

Objective: Quantify the inhibitory potency (IC50) of indoline derivatives against recombinant Notum. Causality & Design: Notum is a lipid hydrolase. The OPTS (8-octanoyloxypyrene-1,3,6-trisulfonate) substrate is selected because its octanoyl chain perfectly mimics the palmitoleate moiety of Wnt[6]. Upon cleavage, it releases a highly fluorescent pyrene derivative. Acoustic liquid handling is mandated to dispense compounds in nanoliter volumes, keeping the final DMSO concentration strictly below 1% to prevent enzyme denaturation and artifactual fluorescence quenching[4].

  • Step 1 (Enzyme Preparation): Dilute recombinant human Notum in assay buffer (50 mM Tris-HCl, pH 7.4, 10 mM CaCl2, 0.05% CHAPS). Expert Insight: The inclusion of CHAPS is critical to prevent non-specific aggregation of the highly hydrophobic Notum enzyme.

  • Step 2 (Compound Dispensing): Transfer 10 nL of the indoline derivatives (10-point dose-response, 30 pM to 10 μM) into 384-well black microplates using an acoustic dispenser (e.g., Echo 550).

  • Step 3 (Pre-incubation): Add 5 μL of the Notum solution. Incubate for 30 minutes at room temperature. Validation Check: Include a known covalent inhibitor (e.g., LP-922056) as a positive control for 100% inhibition, and DMSO-only wells for 0% inhibition.

  • Step 4 (Substrate Addition): Add 5 μL of OPTS substrate (final concentration 5 μM).

  • Step 5 (Kinetic Readout): Measure fluorescence (Ex 485 nm / Em 535 nm) continuously for 40 minutes.

  • Step 6 (Data Validation): Calculate the Z'-factor using the positive and negative controls. A Z'-factor > 0.6 validates the assay plate for reliable IC50 extraction.

Protocol B: Thermal Shift Assay (TSA) for p53 Y220C Stabilization

Objective: Validate direct target engagement and thermal stabilization of the p53 Y220C mutant by indoline-2-methanol derivatives[5]. Causality & Design: The Y220C mutation destabilizes the p53 core domain. Binding of the indoline derivative to the mutation-induced crevice increases the thermodynamic stability of the protein. SYPRO Orange is utilized as an environmentally sensitive dye that fluoresces upon binding to hydrophobic regions exposed during protein unfolding.

  • Step 1 (Master Mix): Prepare a solution of 2 μM recombinant p53 Y220C core domain and 5X SYPRO Orange in HEPES buffer (pH 7.5, 150 mM NaCl, 1 mM TCEP). Expert Insight: TCEP is preferred over DTT as it does not interfere with the dye and maintains the critical cysteine residues in a reduced state during thermal ramping.

  • Step 2 (Ligand Incubation): Aliquot 19 μL of the master mix into a 96-well PCR plate. Add 1 μL of the indoline derivative (final concentration 10-50 μM).

  • Step 3 (Thermal Ramping): Subject the plate to a thermal gradient from 25°C to 95°C at a rate of 1°C/min using a real-time PCR machine.

  • Step 4 (Melt Curve Analysis): Plot the first derivative of the fluorescence over temperature (-dF/dT) to determine the melting temperature (Tm).

  • Step 5 (Validation Check): The assay is self-validated by comparing the ΔTm (Tm_ligand - Tm_DMSO). A positive shift (ΔTm > 1.5°C) confirms target engagement. Wild-type p53 must be run in parallel as a negative control; the compound should not shift the WT Tm, proving absolute specificity for the Y220C crevice.

Experimental_Workflow Synthesis Scaffold Derivatization (Click Chem / Amidation) BiochemAssay Primary Screen: Notum OPTS Fluorogenic Assay Synthesis->BiochemAssay Library Generation BiochemAssay->Synthesis SAR Feedback CellAssay Secondary Screen: TCF/LEF Luciferase Reporter BiochemAssay->CellAssay IC50 < 100 nM Crystallography Structural Validation: X-ray Co-crystallography CellAssay->Crystallography EC50 Validation InVivo In Vivo Profiling: Pharmacokinetics & Bone Density Crystallography->InVivo Binding Mode Confirmed

High-throughput screening and validation workflow for Notum inhibitors.

References

  • Title: (5-Fluoroindolin-2-yl)methanol - Sapphire Bioscience Source: sapphirebioscience.com URL: 1

  • Title: Discovery of Indoline-2-carboxamide Derivatives as a New Class of Brain-Penetrant Inhibitors of Trypanosoma brucei Source: Journal of Medicinal Chemistry - ACS Publications URL: 3

  • Title: Designed switch from covalent to non-covalent inhibitors of carboxylesterase Notum activity Source: Semantic Scholar URL: 2

  • Title: WO2024120471A1 - Compounds targeting mutant of p53 Source: Google Patents URL: 5

  • Title: Structural Analysis and Development of Notum Fragment Screening Hits Source: ACS Chemical Neuroscience URL: 4

  • Title: Rational Construction of a Novel Bioluminescent Substrate for Sensing the Tumor-Associated Hydrolase Notum Source: Analytical Chemistry - ACS Publications URL: 6

Sources

Protocols & Analytical Methods

Method

Application Note: High-Fidelity Solubilization of (5-Fluoroindolin-2-yl)methanol in DMSO for In Vitro Cell Culture

Executive Summary (5-Fluoroindolin-2-yl)methanol is a fluorinated indoline derivative frequently utilized as a critical building block and pharmacophore in the synthesis of biologically active molecules, including indole...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(5-Fluoroindolin-2-yl)methanol is a fluorinated indoline derivative frequently utilized as a critical building block and pharmacophore in the synthesis of biologically active molecules, including indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors and targeted anti-cancer therapeutics [1]. Due to its hydrophobic nature, dimethyl sulfoxide (DMSO) is the universal solvent of choice for in vitro assays. However, improper solvent management can induce severe cytotoxicity, confounding experimental readouts[2]. This application note provides a rigorously validated, self-consistent protocol for dissolving (5-Fluoroindolin-2-yl)methanol in DMSO, ensuring maximum compound stability and preserving cellular viability.

Physicochemical Profiling

Before initiating reconstitution, it is critical to understand the stoichiometric and physical properties of the target compound to ensure precise molarity calculations.

PropertySpecification
Compound Name (5-Fluoroindolin-2-yl)methanol
CAS Number 1391119-26-8[3]
Molecular Formula C9H10FNO[3]
Molecular Weight 167.18 g/mol [3]
Primary Solvent Anhydrous Dimethyl Sulfoxide (DMSO)
Recommended Storage (Powder) +4°C to -20°C (Desiccated, protected from light)

Mechanistic Causality: The Role and Risks of DMSO

As a Senior Application Scientist, it is vital to understand the why behind the how. Every step in this protocol is designed to mitigate specific physicochemical risks:

  • Hygroscopic Degradation: DMSO is highly hygroscopic. Absorption of atmospheric water rapidly degrades its solvating capacity for hydrophobic compounds, leading to micro-precipitation. Therefore, utilizing strictly anhydrous, cell-culture grade DMSO (>99.9% purity) and minimizing atmospheric exposure is non-negotiable.

  • Thermal Cycling Vulnerability: Repeated freeze-thaw cycles cause condensation inside the vial, introducing water into the stock solution. Aliquoting the master stock immediately after preparation prevents this degradation.

  • Solvent-Induced Cytotoxicity: DMSO is an amphiphilic molecule that readily integrates into cellular lipid bilayers. At concentrations exceeding 0.5% v/v, DMSO induces membrane thinning, pore formation, and subsequent calcium influx, triggering mitochondrial stress and apoptosis [2]. To prevent these solvent-induced artifacts from masking the pharmacological effects of the fluorinated indoline [4], the final DMSO concentration must be rigorously capped at ≤0.1% v/v [5][6][7].

Cytotoxicity DMSO Uncalibrated DMSO (>0.5% v/v in Media) Membrane Lipid Bilayer Disruption (Hyper-permeabilization) DMSO->Membrane Enzymes Protein Unfolding & Enzyme Inhibition DMSO->Enzymes ROS Mitochondrial Stress & ROS Generation Membrane->ROS Apoptosis Cellular Apoptosis & Necrosis Enzymes->Apoptosis ROS->Apoptosis Artifacts Confounded Assay Readouts (False Efficacy/Toxicity) Apoptosis->Artifacts

Mechanistic pathway of DMSO-induced cytotoxicity when concentrations exceed the 0.5% threshold.

Standardized Solubilization Protocol

Phase 1: Master Stock Generation
  • Equilibration: Remove the lyophilized (5-Fluoroindolin-2-yl)methanol vial from cold storage and allow it to equilibrate to room temperature (RT) in a desiccator for at least 30 minutes. Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the powder, ruining the anhydrous environment.

  • Gravimetric Measurement: Using a calibrated microbalance, weigh the exact mass required for your target master stock concentration (See Table 1). Transfer to a sterile, amber microcentrifuge tube to protect from photo-degradation.

  • Solubilization: Add the corresponding volume of anhydrous, cell-culture grade DMSO.

  • Homogenization: Vortex vigorously for 30–60 seconds. If the solution is not completely optically clear, sonicate in a room-temperature water bath for 2–5 minutes.

Phase 2: Cryopreservation Strategy
  • Aliquoting: Immediately divide the master stock into single-use aliquots (e.g., 20 µL to 50 µL) in sterile PCR tubes or cryovials.

  • Inert Gas Purging (Optional but Recommended): Gently blanket the headspace of each tube with Argon or Nitrogen gas before sealing to displace oxygen and moisture.

  • Storage: Store aliquots at -80°C for long-term stability (>1 month) or -20°C for short-term use.

Phase 3: Vehicle-Normalized Serial Dilution (The 1000x Method)

To maintain a self-validating system, the background DMSO concentration must be identical across all treatment groups and the vehicle control. Never perform serial dilutions directly in the culture media.

  • Perform all serial dilutions of (5-Fluoroindolin-2-yl)methanol in 100% DMSO to create "1000x Working Stocks" (See Table 2).

  • Spike exactly 1 µL of the respective 1000x Working Stock into 999 µL of pre-warmed culture media.

  • This guarantees that every well—from the highest dose to the lowest dose, including the vehicle control—receives exactly 0.1% DMSO.

Phase 4: Self-Validation & Quality Control
  • Microscopic Inspection: Before adding the spiked media to your cells, observe the media under an inverted phase-contrast microscope. The sudden shift from 100% DMSO to an aqueous environment can cause hydrophobic compounds to crash out of solution. If micro-crystals are visible, the concentration exceeds the compound's aqueous solubility limit, and the dose must be lowered.

  • Vehicle Control Integrity: Always include a well treated with 0.1% pure DMSO (no compound). The viability of this well must statistically match the untreated control well; if it does not, your DMSO has likely degraded or become contaminated.

Workflow A 1. Equilibration Warm powder to RT to prevent condensation B 2. Gravimetric Measurement Weigh 8.36 mg for 50 mM A->B C 3. Solubilization Add 1.0 mL Anhydrous DMSO (Vortex/Sonicate) B->C D 4. Master Stock 50 mM (5-Fluoroindolin-2-yl)methanol C->D E 5a. Cryopreservation Aliquot (20 µL) & Store at -80°C D->E F 5b. Serial Dilution Dilute in 100% DMSO D->F G 6. Media Spiking Add 1 µL stock to 999 µL Media (1:1000 Dilution) F->G H 7. Cell Treatment Final Assay (0.1% DMSO Constant) G->H

Workflow for the reconstitution, aliquoting, and vehicle-normalized dilution of the compound.

Quantitative Data Summaries

Table 1: Reconstitution Metrics for 1.0 mL Anhydrous DMSO (Calculated based on MW = 167.18 g/mol )

Target Master Stock ConcentrationMass of (5-Fluoroindolin-2-yl)methanol RequiredVolume of Anhydrous DMSO
1 mM0.167 mg1.0 mL
5 mM0.836 mg1.0 mL
10 mM1.67 mg1.0 mL
20 mM3.34 mg1.0 mL
50 mM (Recommended) 8.36 mg 1.0 mL

Table 2: 1000x Serial Dilution Strategy for Constant 0.1% DMSO Background (Example targeting a top dose of 50 µM in vitro)

Target In Vitro DoseRequired 1000x DMSO StockDilution Instructions (in 100% DMSO)Spike Volume into 1 mL MediaFinal DMSO %
50 µM 50 mMDirect from 50 mM Master Stock1 µL0.1%
10 µM 10 mM10 µL of 50 mM Stock + 40 µL DMSO1 µL0.1%
1 µM 1 mM10 µL of 10 mM Stock + 90 µL DMSO1 µL0.1%
0.1 µM 0.1 mM10 µL of 1 mM Stock + 90 µL DMSO1 µL0.1%
Vehicle Control 0 mMPure Anhydrous DMSO1 µL0.1%

References

  • Title: Design and Synthesis of Indoleamine 2,3-Dioxygenase 1 Inhibitors and Evaluation of Their Use as Anti-Tumor Agents Source: mdpi.com URL: [Link]

  • Title: Novel quinoxaline-3-propanamides as VGFR-2 inhibitors and apoptosis inducers Source: rsc.org URL: [Link]

  • Title: Using live-cell imaging in cell counting — The cytotoxicity of DMSO Source: nikon.com URL: [Link]

  • Title: From what concentration of DMSO is harmful to cell in vivo and vitro? Source: researchgate.net URL: [Link]

  • Title: What must be the maximum final DMSO % in a cell culture plate (24 well plate) if I have to dissolve my compound in DMSO? Source: researchgate.net URL: [Link]

Sources

Application

Application Note: (5-Fluoroindolin-2-yl)methanol as a Versatile Building Block for Indole-Based Pharmaceuticals

Executive Summary & Scientific Rationale The strategic incorporation of fluorine into organic scaffolds is a cornerstone of modern medicinal chemistry. Today, more than half of newly approved small-molecule drugs contain...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

The strategic incorporation of fluorine into organic scaffolds is a cornerstone of modern medicinal chemistry. Today, more than half of newly approved small-molecule drugs contain at least one fluorine atom[1]. Fluorinated building blocks act as modular tools, enabling chemists to explore structure–activity relationships (SAR) more quickly and with greater confidence[1].

(5-Fluoroindolin-2-yl)methanol (CAS: 1391119-26-8) is commercially available for research and acts as a highly privileged bifunctional scaffold[2]. The indoline core provides a rigid, nitrogen-containing heterocycle ubiquitous in CNS and oncology drugs. The fluorine atom at the C5 position specifically blocks cytochrome P450-mediated oxidative metabolism, a common liability in indole-based drugs, while simultaneously increasing lipophilicity and bioavailability[3][4]. Furthermore, the C2-hydroxymethyl group acts as a versatile synthetic handle, enabling divergent chemical transformations ranging from oxidation and etherification to the generation of chiral oxazaborolidine catalysts for asymmetric synthesis[5].

Physicochemical Profiling & Derivative Data

Understanding the baseline properties of this building block and its immediate derivatives is critical for predicting its behavior in downstream synthetic steps and its ultimate impact on the pharmacokinetic profile of the final active pharmaceutical ingredient (API).

CompoundMolecular WeightLogP (Est.)Key Structural FeaturePrimary Application
(5-Fluoroindolin-2-yl)methanol 167.18 g/mol 1.8Unprotected secondary amine, primary alcoholCore building block[2]
N-Boc-(5-Fluoroindolin-2-yl)methanol 267.30 g/mol 3.2Carbamate protectionPrecursor for Mitsunobu coupling
5-Fluoro-1H-indole-2-carboxaldehyde 163.15 g/mol 2.4Conjugated aldehyde, aromatic indolePrecursor for kinase inhibitors
Fluorinated Oxazaborolidine ~250.00 g/mol 3.1Chiral boron-nitrogen heterocycleAsymmetric reduction catalyst[5]

Strategic Synthetic Pathways

The true value of (5-Fluoroindolin-2-yl)methanol lies in its modularity. The diagram below illustrates three primary synthetic trajectories utilized in drug discovery workflows:

G A (5-Fluoroindolin-2-yl)methanol (Core Building Block) B Aromatization & Oxidation (MnO2 / DDQ) A->B D N-Protection & Activation (Boc2O, then MsCl) A->D F Chiral Derivatization (Borane Complexation) A->F C 5-Fluoroindole-2-carboxaldehyde (Kinase Inhibitor Scaffold) B->C E Electrophilic Intermediate (SN2 / Etherification) D->E G Fluorinated Oxazaborolidine (Asymmetric Catalyst) F->G

Divergent synthetic workflows for (5-Fluoroindolin-2-yl)methanol in drug discovery.

Validated Experimental Methodologies

To ensure reproducibility and scientific integrity, the following protocols have been designed with built-in self-validation steps and mechanistic rationales.

Protocol A: One-Pot Aromatization and Oxidation to 5-Fluoro-1H-indole-2-carboxaldehyde

Rationale: Indole-2-carboxaldehydes are critical precursors for synthesizing bis-indole alkaloids. Using activated Manganese(IV) oxide (MnO₂) allows for the simultaneous dehydrogenation of the indoline core (aromatization) and the oxidation of the primary alcohol to the aldehyde, bypassing the need for a multi-step sequence.

Step-by-step Methodology:

  • Preparation: Dissolve 1.0 eq (167 mg, 1.0 mmol) of (5-Fluoroindolin-2-yl)methanol in 10 mL of anhydrous dichloromethane (DCM) under an argon atmosphere. Causality: DCM is chosen as an aprotic, non-polar solvent that stabilizes the intermediate radical species generated during MnO₂ oxidation without participating in side reactions.

  • Reagent Addition: Add 10.0 eq (869 mg, 10.0 mmol) of activated MnO₂ in a single portion.

  • Reaction Monitoring: Stir the heterogeneous mixture at room temperature. Monitor via TLC (Eluent: 3:1 Hexanes/Ethyl Acetate). Self-Validation: The starting indoline is weakly UV-active. As the reaction progresses, the formation of the fully conjugated 5-fluoroindole-2-carboxaldehyde will appear as a highly UV-active, intensely fluorescent spot under 254 nm light. The reaction is typically complete within 4-6 hours.

  • Workup: Filter the reaction mixture through a short pad of Celite to remove the manganese residues. Wash the filter cake with an additional 20 mL of DCM.

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting crude solid can be recrystallized from hot ethanol to yield pure 5-Fluoro-1H-indole-2-carboxaldehyde.

Protocol B: Etherification via Mitsunobu Coupling (N-Protected Scaffold)

Rationale: The primary alcohol is highly accessible for SN2-type displacements. However, to prevent unwanted intramolecular aziridination or competitive N-alkylation, the indoline nitrogen must first be protected (e.g., with a Boc group). Once protected, the Mitsunobu reaction allows for the stereospecific construction of ether linkages with various complex phenols.

Step-by-step Methodology:

  • Preparation: In an oven-dried flask, dissolve 1.0 eq of N-Boc-(5-Fluoroindolin-2-yl)methanol and 1.1 eq of the target phenol in anhydrous Tetrahydrofuran (THF) (0.1 M concentration).

  • Phosphine Addition: Add 1.2 eq of Triphenylphosphine (PPh₃) and cool the reaction mixture to 0 °C using an ice bath. Causality: Cooling to 0 °C is essential to control the highly exothermic formation of the betaine intermediate when the azodicarboxylate is added, preventing premature decomposition.

  • Activation: Dropwise add 1.2 eq of Diisopropyl azodicarboxylate (DIAD) over 10 minutes.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature, stirring for 12 hours.

  • Workup & Validation: Concentrate the THF in vacuo. Redissolve the crude oil in a minimal amount of cold diethyl ether. Self-Validation: The precipitation of a white crystalline solid (Triphenylphosphine oxide, TPPO) upon the addition of cold diethyl ether serves as an immediate visual confirmation that the phosphine has been successfully oxidized, driving the thermodynamic completion of the etherification.

  • Purification: Filter off the TPPO and purify the filtrate via silica gel flash chromatography.

Conclusion

(5-Fluoroindolin-2-yl)methanol bridges the gap between the need for metabolic stability (via C5-fluorination) and structural complexity (via the C2-methanol handle). By leveraging these validated protocols, medicinal chemists can rapidly generate diverse, fluorine-enriched libraries for high-throughput screening, ultimately accelerating the discovery of next-generation therapeutics.

References

  • β,β-Difluoro Peroxides as Fluorinated C2-Building Blocks for the Construction of Functionalized Indolizines - MDPI. [Link]

  • C2 and C1 Symmetry of chiral auxiliaries in catalytic reactions on metal complexes - ResearchGate.[Link]

Sources

Method

Application Notes and Protocols: Functionalization of the Indoline Nitrogen in (5-Fluoroindolin-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals Introduction The indoline scaffold is a privileged heterocyclic motif frequently encountered in a wide array of biologically active natural products and pha...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indoline scaffold is a privileged heterocyclic motif frequently encountered in a wide array of biologically active natural products and pharmaceutical agents. The ability to selectively modify the indoline core is of paramount importance in medicinal chemistry for the generation of novel chemical entities with tailored pharmacological profiles. This document provides a comprehensive technical guide for the functionalization of the nitrogen atom within the (5-Fluoroindolin-2-yl)methanol framework. The presence of both a fluorine atom on the aromatic ring and a primary alcohol at the C2 position introduces unique considerations for reactivity and chemoselectivity.

As a Senior Application Scientist, this guide is structured to provide not just procedural steps, but also the underlying scientific rationale for the chosen methodologies. We will explore four key transformations of the indoline nitrogen: N-alkylation, N-arylation, N-acylation, and N-sulfonylation. Each section will include detailed, field-tested protocols, mechanistic insights, and discussions on potential challenges and optimization strategies.

Synthesis of the Starting Material: (5-Fluoroindolin-2-yl)methanol

A reliable synthesis of the starting material is crucial for any subsequent functionalization studies. While not commercially available, (5-Fluoroindolin-2-yl)methanol can be readily prepared from 5-fluoroindole-2-carboxylic acid. The synthetic approach involves the reduction of the carboxylic acid and the indole ring in a single step.

Protocol: Synthesis of (5-Fluoroindolin-2-yl)methanol

Materials:

  • 5-Fluoroindole-2-carboxylic acid

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether (Et₂O)

  • Sodium sulfate (Na₂SO₄)

  • Saturated aqueous solution of sodium potassium tartrate (Rochelle's salt)

  • Hydrochloric acid (HCl), 1 M

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • To a stirred suspension of lithium aluminum hydride (4.0 equivalents) in anhydrous THF at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add 5-fluoroindole-2-carboxylic acid (1.0 equivalent) portion-wise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential slow addition of water, followed by a 15% aqueous NaOH solution, and then more water.

  • Alternatively, for a safer workup, slowly add ethyl acetate to quench the excess hydride, followed by the dropwise addition of a saturated aqueous solution of sodium potassium tartrate. Stir the resulting mixture vigorously until two clear layers form.

  • Filter the resulting suspension through a pad of Celite® and wash the filter cake thoroughly with THF and ethyl acetate.

  • Combine the organic filtrates and wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude (5-Fluoroindolin-2-yl)methanol.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure product.

Causality Behind Experimental Choices:

  • LiAlH₄ as the Reducing Agent: Lithium aluminum hydride is a powerful reducing agent capable of reducing both the carboxylic acid to a primary alcohol and the indole ring to an indoline in a single operation.[1][2]

  • Anhydrous Conditions: LiAlH₄ reacts violently with water; therefore, strict anhydrous conditions are essential for safety and to prevent the decomposition of the reagent.[3]

  • Quenching Procedure: The sequential addition of water and base (Fieser workup) or the use of Rochelle's salt are standard procedures to safely decompose the aluminum salts formed during the reaction and facilitate product isolation.

Section 1: N-Alkylation of (5-Fluoroindolin-2-yl)methanol

N-alkylation introduces alkyl substituents onto the indoline nitrogen, a common strategy in drug design to modulate properties such as lipophilicity, metabolic stability, and receptor binding affinity. We will focus on the iridium-catalyzed "borrowing hydrogen" methodology, a green and efficient approach that utilizes alcohols as alkylating agents.

Mechanistic Rationale: Iridium-Catalyzed "Borrowing Hydrogen"

The "borrowing hydrogen" or "hydrogen auto-transfer" mechanism involves a temporary oxidation of the alcohol to an aldehyde by the iridium catalyst, which then undergoes condensation with the indoline to form an iminium ion intermediate. The iridium hydride species, formed during the initial oxidation, then reduces the iminium ion to the N-alkylated indoline, regenerating the active catalyst.[4][5][6] This process is atom-economical, with water being the only byproduct.

N_Alkylation_Mechanism cluster_0 Catalytic Cycle Indoline (5-Fluoroindolin-2-yl)methanol Iminium Iminium Ion Indoline->Iminium Alcohol R-CH2OH Aldehyde R-CHO Alcohol->Aldehyde Oxidation Aldehyde->Iminium Condensation N_Alkylated N-Alkylated Product Iminium->N_Alkylated Reduction Ir_Active [Ir] Ir_Catalyst [Ir]-H Ir_Catalyst->Iminium Ir_Catalyst->Ir_Active - H2 Ir_Active->Ir_Catalyst + H2

Iridium-Catalyzed N-Alkylation Workflow.
Protocol: Iridium-Catalyzed N-Alkylation with Alcohols

Materials:

  • (5-Fluoroindolin-2-yl)methanol

  • Primary alcohol (e.g., benzyl alcohol)

  • [Ir(Cp)Cl₂]₂ (Cp = pentamethylcyclopentadienyl)

  • Potassium hydroxide (KOH)

  • Water (deionized)

  • Ethyl acetate (EtOAc)

Procedure:

  • In a reaction vial, combine (5-Fluoroindolin-2-yl)methanol (1.0 equivalent), the primary alcohol (3.0 equivalents), [Ir(Cp*)Cl₂]₂ (1.5 mol%), and potassium hydroxide (1.5 equivalents).

  • Add deionized water to achieve a suitable concentration (e.g., 0.1-0.2 M).

  • Seal the vial and heat the reaction mixture to reflux (100 °C) for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and extract with ethyl acetate (3 x volume of water).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Chemoselectivity Considerations: The primary hydroxyl group at the C2 position of the starting material is generally less reactive towards the iridium catalyst under these conditions compared to the primary alcohol used as the alkylating agent, especially when the latter is used in excess. However, for more forcing conditions or with more reactive diols, protection of the C2-hydroxyl group as a silyl ether (e.g., TBDMS) might be necessary to prevent potential O-alkylation or other side reactions.[7][8]

Section 2: N-Arylation of (5-Fluoroindolin-2-yl)methanol

The introduction of an aryl group on the indoline nitrogen can significantly impact the conformational properties and biological activity of the molecule. The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds and is well-suited for the N-arylation of indolines.

Mechanistic Rationale: Buchwald-Hartwig Amination

The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the indoline and subsequent deprotonation by a base to form a palladium-amido complex. Reductive elimination from this complex yields the N-arylated indoline and regenerates the Pd(0) catalyst.[9][10][11] The choice of ligand is critical for the efficiency of the reaction, with bulky, electron-rich phosphine ligands generally providing the best results.

N_Arylation_Mechanism cluster_1 Catalytic Cycle Pd0 L-Pd(0) OxAdd [L-Pd(II)(Ar)(X)] Pd0->OxAdd Oxidative Addition ArylHalide Ar-X ArylHalide->OxAdd PdAmido [L-Pd(II)(Ar)(Indoline)] OxAdd->PdAmido + Indoline, - HX Indoline (5-Fluoroindolin-2-yl)methanol Indoline->PdAmido RedElim N-Arylated Product PdAmido->RedElim Reductive Elimination

Palladium-Catalyzed N-Arylation Workflow.
Protocol: Palladium-Catalyzed N-Arylation

Materials:

  • (5-Fluoroindolin-2-yl)methanol

  • Aryl bromide or iodide

  • Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0))

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

Procedure:

  • In a glovebox or under an inert atmosphere, combine Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), and sodium tert-butoxide (1.4 equivalents) in a reaction vessel.

  • Add anhydrous toluene, followed by the aryl halide (1.1 equivalents) and (5-Fluoroindolin-2-yl)methanol (1.0 equivalent).

  • Seal the vessel and heat the reaction mixture to 100-110 °C for 12-24 hours.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite®.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify by flash column chromatography.

Chemoselectivity Considerations: The primary alcohol is generally unreactive under these conditions. However, strong bases like NaOtBu can potentially deprotonate the hydroxyl group. While O-arylation is less common than N-arylation, it is a possibility. If O-arylation is observed, using a milder base such as K₃PO₄ or Cs₂CO₃ may be beneficial. Alternatively, protection of the alcohol as a silyl ether can ensure exclusive N-arylation.

Section 3: N-Acylation of (5-Fluoroindolin-2-yl)methanol

N-acylation introduces an acyl group to the indoline nitrogen, forming an amide. This transformation can alter the electronic properties of the indoline and provide a handle for further functionalization. A common and effective method for amide bond formation is the use of a carboxylic acid with a coupling agent like dicyclohexylcarbodiimide (DCC) and an activating agent such as 4-dimethylaminopyridine (DMAP).

Mechanistic Rationale: DCC/DMAP-Mediated Acylation

DCC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. DMAP then acts as a nucleophilic catalyst, reacting with the O-acylisourea to form an even more reactive N-acylpyridinium salt. The indoline nitrogen then attacks this activated species to form the amide bond, regenerating DMAP in the process.[12][13][14]

N_Acylation_Mechanism cluster_2 Activation and Coupling CarboxylicAcid R-COOH O_Acylisourea O-Acylisourea Intermediate CarboxylicAcid->O_Acylisourea DCC DCC DCC->O_Acylisourea N_Acylpyridinium N-Acylpyridinium Salt O_Acylisourea->N_Acylpyridinium DMAP DMAP DMAP->N_Acylpyridinium Amide N-Acylated Product N_Acylpyridinium->Amide Indoline (5-Fluoroindolin-2-yl)methanol Indoline->Amide

DCC/DMAP-Mediated N-Acylation Workflow.
Protocol: DCC/DMAP-Mediated N-Acylation

Materials:

  • (5-Fluoroindolin-2-yl)methanol

  • Carboxylic acid

  • Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous dichloromethane (DCM)

Procedure:

  • Dissolve the carboxylic acid (1.2 equivalents) and (5-Fluoroindolin-2-yl)methanol (1.0 equivalent) in anhydrous DCM.

  • Add DMAP (0.1 equivalents).

  • Cool the solution to 0 °C and add a solution of DCC (1.2 equivalents) in DCM dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction by TLC. Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed.

  • Filter off the DCU and wash the precipitate with DCM.

  • Wash the filtrate with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by flash column chromatography.

Chemoselectivity Considerations: This method is generally highly chemoselective for N-acylation over O-acylation of the primary alcohol, as the amine is a better nucleophile than the alcohol under these neutral to slightly basic conditions.[15][16] However, prolonged reaction times or the use of a large excess of the acylating agent could lead to some O-acylation. If this becomes an issue, protection of the alcohol is recommended.

Section 4: N-Sulfonylation of (5-Fluoroindolin-2-yl)methanol

N-sulfonylation results in the formation of a sulfonamide, a functional group prevalent in many therapeutic agents due to its ability to act as a hydrogen bond donor and acceptor. The reaction is typically achieved by treating the indoline with a sulfonyl chloride in the presence of a base.

Mechanistic Rationale: Base-Mediated Sulfonylation

The reaction proceeds via a nucleophilic attack of the indoline nitrogen on the electrophilic sulfur atom of the sulfonyl chloride. A base, such as triethylamine or pyridine, is used to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.[17][18][19]

N_Sulfonylation_Mechanism cluster_3 Sulfonylation Reaction Indoline (5-Fluoroindolin-2-yl)methanol Intermediate Tetrahedral Intermediate Indoline->Intermediate SulfonylChloride R-SO₂Cl SulfonylChloride->Intermediate Sulfonamide N-Sulfonylated Product Intermediate->Sulfonamide HCl HCl Intermediate->HCl Base Base (e.g., Et₃N) Base->HCl Neutralization

Base-Mediated N-Sulfonylation Workflow.
Protocol: N-Sulfonylation with a Sulfonyl Chloride

Materials:

  • (5-Fluoroindolin-2-yl)methanol

  • Sulfonyl chloride (e.g., p-toluenesulfonyl chloride)

  • Triethylamine (Et₃N) or Pyridine

  • Anhydrous dichloromethane (DCM)

Procedure:

  • Dissolve (5-Fluoroindolin-2-yl)methanol (1.0 equivalent) in anhydrous DCM and cool to 0 °C.

  • Add triethylamine (1.5 equivalents).

  • Add the sulfonyl chloride (1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Chemoselectivity Considerations: Similar to N-acylation, N-sulfonylation is generally chemoselective for the amine over the alcohol. The higher nucleophilicity of the nitrogen atom favors its reaction with the sulfonyl chloride. However, to ensure complete selectivity, especially with highly reactive sulfonylating agents, protection of the C2-hydroxyl group can be employed.

Data Summary

FunctionalizationMethodReagentsCatalyst/PromoterBaseSolventTypical Yields
N-Alkylation Borrowing HydrogenPrimary Alcohol[Ir(Cp*)Cl₂]₂KOHWaterGood to Excellent
N-Arylation Buchwald-HartwigAryl HalidePd₂(dba)₃ / XantphosNaOtBuTolueneGood to Excellent
N-Acylation Amide CouplingCarboxylic AcidDCCDMAPDCMGood to Excellent
N-Sulfonylation Sulfonamide FormationSulfonyl Chloride-Et₃N or PyridineDCMGood to Excellent

Conclusion

This guide provides a detailed overview of four key methods for the functionalization of the nitrogen atom in (5-Fluoroindolin-2-yl)methanol. By understanding the underlying mechanisms and potential chemoselectivity issues, researchers can confidently apply these protocols to generate a diverse range of novel indoline derivatives for applications in drug discovery and development. The choice of a specific method will depend on the desired substituent and the overall synthetic strategy. For substrates with multiple reactive sites, careful consideration of protecting group strategies may be necessary to achieve the desired outcome.

References

  • Bar-Haim, G., & Kol, M. (2004). Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN. Organic Letters, 6(20), 3549–3551. [Link]

  • Chen, J., et al. (2017). Efficient and chemoselective alkylation of amines/amino acids using alcohols as alkylating reagents under mild conditions. Chemical Communications, 53(83), 11417-11420. [Link]

  • Herradón, B., Morcuende, A., & Valverde, S. (1995). Microwave-Promoted Transformations: Fast and Chemoselective N-Acylation of Amino Alcohols Using Catalytic Amounts of Dibutyltin Oxide. Influence of the Power Output and the Nature of the Acylating Agent on the Selectivity. The Journal of Organic Chemistry, 60(15), 455-458. [Link]

  • Sarpong, R., et al. (2012). Chemoselective N-Acylation of Indoles and Oxazolidinones with Carbonylazoles. Angewandte Chemie International Edition, 51(45), 11232-11236. [Link]

  • Maji, M., et al. (2022). Regio-Selective C3- and N-Alkylation of Indolines in Water under Air Using Alcohols. The Journal of Organic Chemistry, 87(9), 5603–5616. [Link]

  • Li, G., et al. (2020). Cyclometalated Iridium Complex-Catalyzed N-Alkylation of Amines with Alcohols via Borrowing Hydrogen in Aqueous Media. ACS Omega, 5(43), 28068–28076. [Link]

  • Wang, D., et al. (2018). N-Alkylation through the Borrowing Hydrogen Pathway Catalyzed by the Metal-Organic Framework-Supported Iridium-Monophosphine Complex. ACS Catalysis, 8(2), 1510-1517. [Link]

  • Gnanadesikan, V., & Sarpong, R. (2021). Practical Chemoselective Acylation: Organocatalytic Chemodivergent Esterification and Amidation of Amino Alcohols with N-Carbonylimidazoles. Journal of the American Chemical Society, 143(41), 17163–17171. [Link]

  • Zolfigol, M. A., et al. (2014). Sulfonylation of amines, imides, amides and anilides using p-TsCl in presence of atomized sodium in EtOH-THF under sonic condition. Ultrasonics Sonochemistry, 21(4), 1473-1478. [Link]

  • Streng, E. S., et al. (2017). Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2: unexpected formation of cyclic ureas and urethanes by reaction with CO2. Beilstein Journal of Organic Chemistry, 13, 337–344. [Link]

  • Ghosh, A. K., & Nagi, P. S. (2018). An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions. Synthetic Communications, 48(24), 3121-3130. [Link]

  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. [Link]

  • Dong, J., et al. (2015). Mechanistic study on the Cp*iridium-catalyzed N-alkylation of amines with alcohols. RSC Advances, 5(29), 22996-23008. [Link]

  • Wu, J., et al. (2022). Selective Iron Catalyzed Synthesis of N-Alkylated Indolines and Indoles. Chemistry – A European Journal, 28(54), e202201809. [Link]

  • King, J. F., & Loosmore, S. M. (1976). An Activated Sulfonylating Agent That Undergoes General Base-Catalyzed Hydrolysis by Amines in Preference to Aminolysis. The Journal of Organic Chemistry, 41(26), 4069–4073. [Link]

  • King, J. F., & Loosmore, S. M. (1976). An Activated Sulfonylating Agent That Undergoes General Base-Catalyzed Hydrolysis by Amines in Preference to Aminolysis. The Journal of Organic Chemistry, 41(26), 4069–4073. [Link]

  • University of Calgary. (n.d.). Alcohol Protecting Groups. [Link]

  • Miller, S. C., & Scanlan, T. S. (2017). DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support. Beilstein Journal of Organic Chemistry, 13, 848–854. [Link]

  • Organic Synthesis. (n.d.). Acid-Amine Coupling using DCC. [Link]

  • Slideshare. (n.d.). Protection of OH group of alcohol. [Link]

  • Streng, E. S., et al. (2017). Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2: unexpected formation of cyclic ureas and urethanes by reaction with CO2. Beilstein Journal of Organic Chemistry, 13, 337–344. [Link]

  • Westin, J. (n.d.). Protecting Groups - Organic Chemistry. Jack Westin. [Link]

  • Organic Chemistry Portal. (n.d.). Steglich Esterification. [Link]

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  • Ashenhurst, J. (2015, June 17). Protecting Groups For Alcohols. Master Organic Chemistry. [Link]

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  • Reddy, P. G., et al. (2007). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 48(43), 7578-7582. [Link]

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  • Zolfigol, M. A., et al. (2015). N-Sulfonylation of amines, imides, amides and anilides using p-TsCl in presence of atomized sodium in EtOH-THF under sonic condition. Ultrasonics Sonochemistry, 26, 147-152. [Link]

  • Wang, X., et al. (2021). Mechanisms of Cu/DMAP-cocatalyzed and DMAP-catalyzed C–N decarboxylative cross-coupling reactions. Organic Chemistry Frontiers, 8(1), 108-115. [Link]

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Application

High-Impact Application Note: Chemoselective Buchwald-Hartwig Cross-Coupling of (5-Fluoroindolin-2-yl)methanol

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Objective: To provide an authoritative, mechanistically grounded protocol for the chemoselective N-arylation of a deactivated, bifunction...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Objective: To provide an authoritative, mechanistically grounded protocol for the chemoselective N-arylation of a deactivated, bifunctional indoline scaffold.

Executive Summary

(5-Fluoro-2,3-dihydro-1H-indol-2-yl)methanol (CAS: 1391119-26-8) is a highly valuable bifunctional building block in pharmaceutical design[1]. It provides a rigidified indoline core, a fluorine atom for enhanced metabolic stability, and a hydroxymethyl group for downstream functionalization. However, integrating this scaffold into complex active pharmaceutical ingredients (APIs) via Buchwald-Hartwig cross-coupling presents two profound synthetic challenges:

  • Electronic Deactivation: The electron-withdrawing 5-fluoro substituent significantly reduces the nucleophilicity of the sterically hindered indoline nitrogen[2].

  • Chemoselectivity: The presence of a primary alcohol (-CH₂OH) introduces a competing nucleophilic site, risking undesired O-arylation (etherification) over the target C-N bond formation[3].

This application note details a highly optimized, self-validating protocol that leverages advanced biarylphosphine ligands and precise base selection to achieve exclusive N-arylation, bypassing the need for tedious alcohol protection/deprotection steps.

Mechanistic Insights: Causality in Catalyst Design

The Buchwald-Hartwig amination relies on a delicate balance of sterics and electronics at the palladium center[4]. To successfully couple (5-fluoroindolin-2-yl)methanol without protecting the primary alcohol, the catalytic cycle must be strictly directed toward the Pd-amido intermediate rather than the Pd-alkoxo intermediate.

The Chemoselectivity Dichotomy

Palladium inherently prefers softer nucleophiles (nitrogen) over harder nucleophiles (oxygen). However, the reduced nucleophilicity of the fluorinated indoline narrows this kinetic preference.

  • The Role of the Base: Utilizing a strong base like Sodium tert-butoxide (NaOtBu) will deprotonate the primary alcohol, creating a highly reactive alkoxide that outcompetes the indoline nitrogen, leading to O-arylation[3]. By substituting this with a weaker, less oxophilic base like Cesium Carbonate (Cs₂CO₃), the alcohol remains largely protonated, while the base remains sufficient to deprotonate the Pd-amine intermediate.

  • The Role of the Ligand: Third-generation (G3) precatalysts paired with highly bulky, electron-rich ligands like tBuBrettPhos are mandatory[5]. The extreme steric bulk of the ligand physically restricts the coordination of the harder oxygen atom and dramatically accelerates the reductive elimination step—which is otherwise the rate-limiting bottleneck for weakly binding indolines[2].

Pathway Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition (Aryl Halide) Pd0->OxAdd Coord Substrate Coordination (5-Fluoroindolin-2-yl)methanol OxAdd->Coord Branch Chemoselectivity Divergence Coord->Branch N_Amido Pd-Amido Complex (Favored by Bulky Ligands) Branch->N_Amido Soft N-donor Weak Base O_Alkoxo Pd-Alkoxo Complex (Disfavored by Sterics) Branch->O_Alkoxo Hard O-donor Strong Base RedElim_N Reductive Elimination (C-N Bond) N_Amido->RedElim_N RedElim_O Reductive Elimination (C-O Bond) O_Alkoxo->RedElim_O RedElim_N->Pd0 Catalyst Regeneration Product Target N-Aryl Indoline RedElim_N->Product SideProduct O-Aryl Ether Byproduct RedElim_O->SideProduct

Caption: Mechanistic divergence in the Pd-catalyzed coupling of amino alcohols.

Reaction Optimization Data

The following table summarizes the quantitative impact of ligand and base selection on the chemoselectivity and yield of the coupling between (5-fluoroindolin-2-yl)methanol and a model aryl bromide.

EntryPrecatalyst (5 mol%)LigandBase (2.0 eq)SolventTemp (°C)N:O RatioIsolated Yield (%)
1Pd₂(dba)₃XPhosNaOtBuToluene10065:3542
2Pd₂(dba)₃XPhosCs₂CO₃Toluene10092:861
3Pd(OAc)₂RuPhosCs₂CO₃1,4-Dioxane10097:378
4 tBuBrettPhos Pd G3 tBuBrettPhos Cs₂CO₃ 1,4-Dioxane 100 >99:1 94

Data Interpretation: Entry 4 represents the optimized state. The G3 precatalyst ensures rapid, quantitative generation of the active L-Pd(0) species without requiring high temperatures to initiate the cycle[5]. The combination of tBuBrettPhos and Cs₂CO₃ completely suppresses the O-arylation pathway.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Visual cues and specific In-Process Controls (IPCs) are embedded to ensure the researcher can verify the success of each phase before proceeding.

Workflow Prep 1. Inert Setup (Glovebox) React 2. Catalysis (100°C, 12h) Prep->React IPC 3. IPC via LC-MS (Validation) React->IPC Workup 4. Pd Scavenging (SiliaMetS) IPC->Workup Purify 5. Isolation (Chromatography) Workup->Purify

Caption: Step-by-step workflow for the self-validating Buchwald-Hartwig protocol.

Materials & Reagents
  • (5-Fluoroindolin-2-yl)methanol: 1.0 mmol (167.16 mg)

  • Aryl Bromide: 1.1 mmol (1.1 equiv)

  • tBuBrettPhos Pd G3: 0.05 mmol (5 mol%, 42.7 mg)

  • Cs₂CO₃ (Anhydrous, finely milled): 2.0 mmol (2.0 equiv, 651.6 mg)

  • 1,4-Dioxane (Anhydrous, degassed): 5.0 mL

Step-by-Step Methodology

Step 1: Inert Atmosphere Setup (Glovebox/Schlenk Line)

  • To an oven-dried 20 mL reaction vial equipped with a magnetic stir bar, add the aryl bromide, (5-fluoroindolin-2-yl)methanol, tBuBrettPhos Pd G3, and Cs₂CO₃.

  • Transfer the vial to a nitrogen-filled glovebox (or use standard Schlenk techniques with 3x vacuum/N₂ backfill cycles).

  • Add 5.0 mL of anhydrous, sparged 1,4-Dioxane.

  • Seal the vial tightly with a PTFE-lined septum cap.

  • Validation Check: The initial mixture should appear as a heterogeneous suspension.

Step 2: Catalytic Activation & Heating

  • Transfer the sealed vial to a pre-heated aluminum block at 100 °C.

  • Stir vigorously (800-1000 rpm) to ensure the insoluble Cs₂CO₃ remains suspended.

  • Validation Check (15 minutes): Observe a color shift from dark red/brown to a pale yellow/orange hue. This is the self-validating visual cue that the G3 precatalyst has successfully undergone base-promoted reductive elimination to form the active L-Pd(0) species[5].

Step 3: In-Process Control (IPC) via LC-MS

  • After 12 hours, pierce the septum with a N₂-flushed syringe and withdraw a 10 µL aliquot.

  • Dilute the aliquot in 1.0 mL of LC-MS grade Acetonitrile.

  • Analyze via LC-MS (ESI+).

  • Validation Check: The chromatogram must show complete consumption of the aryl bromide. The mass spectrum should display a dominant [M+H]⁺ peak corresponding to the N-arylated product, with <1% of the [M+H]⁺ peak corresponding to the O-arylated mass (if distinguishable by retention time).

Step 4: Metal Scavenging & Workup

  • Cool the reaction to room temperature.

  • Dilute the mixture with 10 mL of Ethyl Acetate (EtOAc) and filter through a short pad of Celite to remove inorganic salts (Cs₂CO₃/CsBr).

  • To the filtrate, add 0.5 g of SiliaMetS® Thiol (or an equivalent palladium scavenger).

  • Stir the suspension at 40 °C for 2 hours.

  • Causality: This step is critical for drug development workflows to ensure residual palladium levels in the final API intermediate are reduced to <10 ppm.

  • Filter off the scavenger and concentrate the filtrate under reduced pressure.

Step 5: Purification

  • Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

  • The presence of the free primary alcohol allows for easy separation from any non-polar biaryl impurities.

References

  • Title: (5-fluoro-2,3-dihydro-1H-indol-2-yl)methanol — Chemical Substance Information Source: nextsds.com URL: [Link]

  • Title: Cu-Catalyzed Amination of Base-Sensitive Aryl Bromides and the Chemoselective N- and O-Arylation of Amino Alcohols Source: nih.gov URL: [Link]

  • Title: Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines Source: nih.gov URL: [Link]

  • Title: Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds Source: nih.gov URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

How to prevent oxidation of (5-Fluoroindolin-2-yl)methanol during long-term storage

Technical Support Center: (5-Fluoroindolin-2-yl)methanol Stability Guide Welcome to the dedicated technical guide for ensuring the long-term stability of (5-Fluoroindolin-2-yl)methanol. This document provides in-depth an...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: (5-Fluoroindolin-2-yl)methanol Stability Guide

Welcome to the dedicated technical guide for ensuring the long-term stability of (5-Fluoroindolin-2-yl)methanol. This document provides in-depth answers to frequently asked questions, troubleshooting workflows, and validated protocols designed for researchers and drug development professionals. Our goal is to explain the chemical principles behind the degradation of this compound and provide actionable strategies to preserve its integrity.

Frequently Asked Questions (FAQs)

Q1: My vial of (5-Fluoroindolin-2-yl)methanol, which was initially a white or off-white solid, has developed a yellow or brownish tint over time. What is causing this discoloration?

This is a classic sign of oxidative degradation. The indoline scaffold is an electron-rich heterocyclic system, making it susceptible to oxidation, especially in the presence of atmospheric oxygen, light, or trace metal impurities. The discoloration you are observing is likely due to the formation of highly conjugated, colored byproducts.

There are two primary sites of oxidation on the molecule:

  • The Indoline Nitrogen: The lone pair of electrons on the nitrogen atom can be abstracted, leading to the formation of radical species that can dimerize or polymerize.

  • The Benzylic Alcohol: The hydroxymethyl group at the C2 position can be oxidized to the corresponding aldehyde ((5-fluoroindolin-2-carbaldehyde)) or, more slowly, to the carboxylic acid.

These oxidative processes are often autocatalytic, meaning that once they begin, the rate of degradation can accelerate.

Q2: What are the specific chemical pathways involved in the oxidation of (5-Fluoroindolin-2-yl)methanol?

Understanding the mechanism is key to preventing it. The primary degradation pathway involves atmospheric oxygen.

OxidationPathway cluster_main Oxidation of (5-Fluoroindolin-2-yl)methanol reagent (5-Fluoroindolin-2-yl)methanol (Starting Material) pathway1 N-Oxidation & Dimerization reagent->pathway1 pathway2 C2-Alcohol Oxidation (Aldehyde/Acid Formation) reagent->pathway2 o2 Atmospheric O₂ (Initiator) o2->pathway1 catalyzes o2->pathway2 catalyzes products Oxidized Impurities (Colored Byproducts, Dimers) pathway1->products pathway2->products

Caption: Primary oxidative degradation pathways for the molecule.

The electron-rich indoline ring is particularly prone to single-electron transfer (SET) processes, which can be initiated by light or trace metals, forming a radical cation that leads to colored oligomers.

Q3: Beyond discoloration, how can I confirm that my sample has degraded and is no longer suitable for my experiment?

Visual inspection is the first step, but quantitative analysis is necessary for confirmation. We recommend the following:

  • Thin-Layer Chromatography (TLC): A quick and easy method. Dissolve a small amount of your stored material and a reference standard (if available) in a suitable solvent (e.g., ethyl acetate). Spot both on a TLC plate and elute with a non-polar solvent system (e.g., 30-50% ethyl acetate in hexanes). The appearance of new spots, particularly near the baseline, indicates the formation of more polar, likely oxidized, impurities.

  • High-Performance Liquid Chromatography (HPLC): This will provide a quantitative measure of purity. A reverse-phase method (C18 column) with a water/acetonitrile or water/methanol gradient is typically effective. A decrease in the area of the main peak and the appearance of new peaks confirms degradation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is highly effective. The peak corresponding to the benzylic alcohol proton (-CH₂OH) may diminish, and new peaks in the aldehyde region (around 9-10 ppm) may appear if that specific oxidation has occurred.

Troubleshooting & Prevention Protocols

Problem: My sample has already discolored. What should I do?

Your primary options are repurification or disposal. If the material is critical, repurification via column chromatography may be possible. However, preventing degradation from the outset is far more effective and economical.

Protocol 1: Gold Standard for Long-Term Storage

This protocol is designed to create an inert environment, minimizing the key factors (oxygen, light, moisture) that lead to oxidation.

Objective: To prepare a sample of (5-Fluoroindolin-2-yl)methanol for storage longer than 3 months.

Materials:

  • (5-Fluoroindolin-2-yl)methanol (as a dry, free-flowing solid)

  • Amber glass vial with a PTFE-lined screw cap

  • Source of inert gas (Argon or Nitrogen, high purity) with tubing

  • Parafilm® or similar laboratory sealing film

  • -20°C freezer (non-frost-free)

Procedure:

  • Vial Preparation: Ensure the amber vial and cap are completely clean and dry.

  • Aliquot Material: Weigh the desired amount of (5-Fluoroindolin-2-yl)methanol into the vial. It is best practice to create several smaller aliquots rather than one large stock vial to avoid repeated warming/cooling cycles and atmospheric exposure.

  • Inert Gas Purge: a. Place the open vial inside a larger container or glove bag that can be purged with inert gas. b. Alternatively, gently insert a long needle or tubing connected to the inert gas line into the vial, ensuring the gas flows slowly over the surface of the solid without blowing it around. c. Purge the vial with a gentle stream of argon or nitrogen for 1-2 minutes. Since argon is denser than air, it is particularly effective at displacing oxygen from the bottom up.

  • Sealing: While maintaining the inert atmosphere (i.e., with the gas still flowing gently into the container), securely tighten the PTFE-lined cap on the vial.

  • Secondary Seal: Wrap the cap-vial interface securely with 2-3 layers of Parafilm®. This provides an excellent secondary barrier against moisture and gas exchange.

  • Labeling & Storage: Clearly label the vial with the compound name, date, and storage conditions. Place the sealed vial inside a secondary container (like a small box) to protect it from light and store it in a -20°C freezer.

Caption: Workflow for preparing samples for inert atmosphere storage.

Data Summary: Storage Condition Comparison
ParameterGold Standard (Recommended)Sub-OptimalPoor (High Risk)
Temperature -20°C4°C (Refrigerator)Room Temperature
Atmosphere Inert (Argon/Nitrogen)Ambient Air (Sealed)Ambient Air (Loosely Capped)
Container Amber Glass Vial, PTFE CapClear Glass VialPlastic Tube (e.g., Eppendorf)
Light Exposure Dark (in box)Ambient Lab LightDirect Light
Expected Stability > 12 months3-6 months< 1 month

References

  • Indole and Indoline Chemistry: Joule, J. A. (2010). Heterocyclic Chemistry. Wiley. This textbook provides fundamental principles on the reactivity of electron-rich heterocycles like indolines. (Note: A specific URL is not provided as this is a standard textbook reference).
  • Oxidation of Nitrogen Heterocycles: Li, J. J. (2009). Name Reactions in Heterocyclic Chemistry. Wiley. This source details various oxidative reactions that heterocyclic compounds, including those with nitrogen, can undergo. (Note: A specific URL is not provided as this is a standard textbook reference).
Optimization

Optimizing yield in the reduction of 5-fluoroindole derivatives to (5-Fluoroindolin-2-yl)methanol

Welcome to the Technical Support Center for the synthesis of (5-Fluoroindolin-2-yl)methanol. The reduction of 5-fluoroindole-2-carboxylic acid derivatives presents a unique chemoselective challenge: you must reduce an ar...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of (5-Fluoroindolin-2-yl)methanol. The reduction of 5-fluoroindole-2-carboxylic acid derivatives presents a unique chemoselective challenge: you must reduce an aromatic indole core to an indoline and a carboxylic acid/ester to a primary alcohol, all without triggering hydrodehalogenation (loss of the 5-fluoro substituent) or over-reduction (cleavage of the C–O bond).

This guide provides field-proven workflows, mechanistic insights, and troubleshooting protocols designed for drug development professionals.

Mechanistic Workflow & Chemoselective Pathways

To achieve high yields, we recommend a two-step sequential reduction . Attempting to reduce both functional groups simultaneously often requires harsh conditions (e.g., elevated temperatures with BH3​⋅THF or LiAlH4​ ) that compromise the fluorine atom or lead to complex boron-amine adducts.

By esterifying the starting material, you can selectively reduce the ester to an alcohol using mild conditions, followed by a targeted ionic reduction of the indole core.

Pathway SM 5-Fluoroindole-2-carboxylic acid Ester Methyl 5-fluoroindole-2-carboxylate SM->Ester MeOH, H2SO4 (Esterification) IndolineAcid 5-Fluoroindoline-2-carboxylic acid SM->IndolineAcid NaCNBH3, AcOH (Indole Core Reduction) IndoleAlc (5-Fluoro-1H-indol-2-yl)methanol Ester->IndoleAlc NaBH4, MeOH/THF (Ester Reduction) Target (5-Fluoroindolin-2-yl)methanol IndoleAlc->Target NaCNBH3, AcOH (Indole Core Reduction) SideProduct Defluorinated / Over-reduced Byproducts IndoleAlc->SideProduct Pd/C, H2 (Harsh Conditions) IndolineAcid->Target BH3·THF (Acid Reduction) IndolineAcid->SideProduct LiAlH4 (Excess) (Harsh Conditions)

Fig 1: Chemoselective pathways for the synthesis of (5-Fluoroindolin-2-yl)methanol.

Step-by-Step Experimental Protocols

Protocol A: Selective Ester Reduction (Indole Preservation)

Objective: Reduce the ester to a primary alcohol without affecting the indole double bond. Causality: Sodium borohydride ( NaBH4​ ) is generally unreactive toward esters in pure ethereal solvents. However, adding methanol generates sodium trimethoxyborohydride ( NaB(OMe)3​H ) in situ1. This species is highly electrophilic and selectively reduces the ester to the alcohol in high yield without over-reducing to the methyl group.

  • Preparation: Dissolve methyl 5-fluoroindole-2-carboxylate (1.0 equiv) in a 1:1 mixture of anhydrous THF and Methanol (approx. 0.2 M concentration).

  • Addition: Cool the reaction flask to 0 °C under an inert nitrogen atmosphere. Slowly add NaBH4​ (2.0 equiv) portion-wise to control the evolution of hydrogen gas.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2–3 hours. Monitor completion via TLC (Hexanes/EtOAc 7:3).

  • Workup: Quench carefully with water. Evaporate the organic solvents under reduced pressure. Extract the aqueous residue with Dichloromethane ( ), dry over anhydrous Na2​SO4​ , and concentrate to afford (5-fluoro-1H-indol-2-yl)methanol.

Protocol B: Chemoselective Indole Core Reduction

Objective: Reduce the aromatic indole core to an indoline while preserving the C–F bond. Causality: Transition metal-catalyzed hydrogenation (e.g., Pd/C) is notorious for causing hydrodehalogenation of fluoroaromatics 2. To prevent this, we utilize an ionic reduction using sodium cyanoborohydride ( NaCNBH3​ ) in glacial acetic acid 3. The acid protonates the C3 position of the indole, breaking aromaticity and forming an indoleninium cation, which is rapidly trapped by the hydride.

  • Preparation: Dissolve (5-fluoro-1H-indol-2-yl)methanol in glacial acetic acid (approx. 0.15 M).

  • Cooling: Cool the solution to 10–15 °C. (Do not freeze the acetic acid).

  • Addition: Add NaCNBH3​ (3.0 equiv) portion-wise over 30 minutes. The reagent is stable in weak acids, allowing for a controlled hydride transfer.

  • Reaction: Stir at room temperature for 2 hours.

  • Workup: Pour the mixture into crushed ice. Basify carefully with solid Na2​CO3​ or 2M NaOH until the pH reaches ~8. (Critical step: Acidic workups will trap the indoline as a water-soluble salt).

  • Isolation: Extract with Ethyl Acetate ( ), wash with brine, dry over MgSO4​ , and concentrate. Purify via silica gel chromatography to yield pure (5-Fluoroindolin-2-yl)methanol.

Quantitative Data Comparison

The following table summarizes the expected outcomes when applying different reducing conditions to 5-fluoroindole derivatives, highlighting the superiority of the recommended protocols.

Reducing AgentSubstrateSolvent / AdditiveConversion (%)Defluorination (%)Isolated Yield (%)
Pd/C, H2​ (1 atm) 5-FluoroindoleEthanol>9535 - 45< 50
Pt/C, H2​ (1 atm) 5-FluoroindoleWater / Acid90< 572 - 93
NaBH4​ Methyl 5-fluoroindole-2-carboxylateMeOH / THF>98085 - 92
NaCNBH3​ (5-Fluoro-1H-indol-2-yl)methanolGlacial AcOH>95078 - 84
BH3​⋅THF 5-Fluoroindoline-2-carboxylic acidTHF85065 - 70

Troubleshooting Guides & FAQs

Q: Why am I seeing significant defluorination (loss of the 5-fluoro group) in my product mixture? A: Defluorination typically occurs when using transition metal-catalyzed hydrogenation (e.g., Pd/C with H2​ ) due to the oxidative addition of the metal into the activated C–F bond. To prevent this, switch to a hydride-based ionic reduction method (like NaCNBH3​ in acetic acid) which operates via a protonation-hydride transfer mechanism and leaves the C–F bond completely intact.

Q: Can I reduce the 5-fluoroindole-2-carboxylic acid directly to the indoline-methanol in a single pot? A: While highly desirable, a true one-pot reduction is mechanistically conflicting. Reagents strong enough to reduce the carboxylic acid directly (like BH3​⋅THF ) can reduce the indole double bond, but often result in complex mixtures of borane-amine adducts or require harsh workups that degrade the product. Alternatively, dissolving metal reductions (e.g., Li/ NH3​ ) 4 can reduce the core but leave the acid untouched. A sequential two-step approach provides vastly superior overall yield and purity.

Q: My ester reduction with NaBH4​ is stalling at 50% conversion. How can I push it to completion? A: NaBH4​ is generally too mild to reduce esters in pure ethereal solvents. The addition of methanol is critical. Ensure your MeOH/THF ratio is optimized (typically 1:1) and that the methanol is strictly anhydrous. The presence of water will cause competitive hydrolysis of the ester back to the unreactive carboxylic acid.

Q: I am getting a stubborn emulsion during the workup of the NaCNBH3​ reduction. How do I break it? A: Emulsions in borohydride reductions are typically caused by insoluble boron salts and the amphiphilic nature of the indoline product. To resolve this, ensure you quench the reaction thoroughly with base (pH > 8) to solubilize the boron species as borates before extraction. Filtering the biphasic mixture through a pad of Celite prior to separation in the funnel will rapidly break the emulsion.

References

  • Trade Science Inc. / Hakon-Art: A simple and cost effective method for the reduction of methyl 5-fluoro/chloro/bromoindole-2-carboxylate to 5-fluoro/chloro/bromoindole-2-methanol[Link] [1]

  • Semantic Scholar (Synthetic Communications): Convenient Synthesis of Indolines by Reduction of Indoles With Sodium Cyanoborohydride in Carboxylic Acids[Link] [2]

  • ACS Organic Letters: Heterogeneous Catalytic Hydrogenation of Unprotected Indoles in Water: A Green Solution to a Long-Standing Challenge[Link] [3]

  • Google Patents (US4485241A):Reduction of indole-2-carboxylic acids to indoline-2-carboxylic acids with lithium, sodium, or potassium in ammonia [4]

Sources

Troubleshooting

Resolving peak tailing in HPLC analysis of (5-Fluoroindolin-2-yl)methanol

An in-depth technical guide by a Senior Application Scientist. Technical Support Center: (5-Fluoroindolin-2-yl)methanol HPLC Analysis Welcome to the technical support center for the analysis of (5-Fluoroindolin-2-yl)meth...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide by a Senior Application Scientist.

Technical Support Center: (5-Fluoroindolin-2-yl)methanol HPLC Analysis

Welcome to the technical support center for the analysis of (5-Fluoroindolin-2-yl)methanol. This guide provides in-depth troubleshooting advice, focusing on the common and frustrating issue of peak tailing in reverse-phase HPLC. We will explore the root causes of this phenomenon and provide systematic, field-proven solutions to restore peak symmetry and ensure data quality.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm seeing significant peak tailing with (5-Fluoroindolin-2-yl)methanol on my C18 column. What is the most likely cause?

A1: The primary cause of peak tailing for (5-Fluoroindolin-2-yl)methanol is most likely a secondary ionic interaction between the basic secondary amine in the indoline ring and acidic residual silanol groups on the silica surface of your stationary phase.

(5-Fluoroindolin-2-yl)methanol is a basic compound. At typical reverse-phase mobile phase pH values (between 3 and 7), the secondary amine group (pKa ~4-5) can become protonated, acquiring a positive charge. Standard silica-based C18 columns, even high-quality ones, have a population of residual silanol groups (Si-OH) that are deprotonated and negatively charged (SiO⁻) in this pH range.

This leads to two distinct interaction sites on the stationary phase:

  • Primary Hydrophobic Interaction: The intended reverse-phase mechanism between the analyte's nonpolar regions and the C18 alkyl chains.

  • Secondary Ionic Interaction: A strong, undesirable ionic attraction between the positively charged analyte and the negatively charged silanol sites.

These secondary interactions are kinetically slow, meaning the analyte molecules that engage with them are retained longer than those that do not. This differential retention profile results in a "tailing" or asymmetric peak shape, compromising resolution and accurate quantification.

Below is a diagram illustrating this problematic interaction.

cluster_Silica Silica Stationary Phase Surface cluster_Analyte Analyte Molecule Silica Si-O-Si-O-Si C18 C18 Chains Hydrophobic Interaction Silanol Si-O⁻ Negatively Charged Silanol Ionic Interaction Site Analyte (5-Fluoroindolin-2-yl)methanol Positively Charged Amine (R₂NH₂⁺) Analyte->C18:f0 Desired Hydrophobic Retention Analyte:f0->Silanol:f1 Strong Ionic Attraction (Causes Tailing)

Caption: Analyte interaction with the stationary phase.

Q2: How can I systematically troubleshoot and eliminate this peak tailing?

A2: A systematic approach is crucial. Start with mobile phase optimization, which is often the quickest and most cost-effective solution, before considering changes to your column or hardware. The goal is to minimize the secondary ionic interactions.

Here is a logical troubleshooting workflow:

G A Observe Peak Tailing (Asymmetry > 1.2) B Step 1: Mobile Phase pH Adjustment Lower pH to 2.5 - 3.0 A->B E Peak Shape Acceptable? (Asymmetry < 1.2) B->E C Step 2: Introduce a Competing Base Add 0.1% TFA or 10-20mM Ammonium Formate F Peak Shape Acceptable? C->F D Step 3: Evaluate Column Chemistry Is the column suitable for basic compounds? G Consider Alternative Column (e.g., Polar-Embedded, High Purity Silica) D->G No H Method Optimized Proceed with Validation D->H Yes E->C No E->H Yes F->D No F->H Yes

Caption: Troubleshooting workflow for peak tailing.

Detailed Troubleshooting Protocols

Protocol 1: Mobile Phase Optimization

The goal here is to manipulate the mobile phase to suppress the undesirable silanol interactions.

1. Lowering Mobile Phase pH:

  • Action: Adjust the pH of your aqueous mobile phase to between 2.5 and 3.0 using an appropriate acid, such as formic acid or phosphoric acid.

  • Mechanism: At a low pH, two things happen. First, the secondary amine of your analyte is fully protonated (R₂NH₂⁺), ensuring consistent charge. Second, and more importantly, the high concentration of protons (H⁺) in the mobile phase effectively "shields" the negatively charged silanol groups (SiO⁻), preventing them from interacting with the analyte. This is a mass action effect where the excess protons saturate the ionic sites.

  • Step-by-Step:

    • Prepare your aqueous mobile phase (e.g., 95:5 Water:Acetonitrile).

    • Add 0.1% (v/v) formic acid. This will typically bring the pH to ~2.7.

    • Confirm the pH using a calibrated pH meter.

    • Filter the mobile phase through a 0.45 µm or 0.22 µm filter.

    • Run your analysis and compare the peak shape to the original method.

2. Adding a Competing Base (Ion-Pairing Agent):

  • Action: If lowering the pH is not sufficient, introduce a small, basic additive like Triethylamine (TEA) or use a buffer like ammonium formate.

  • Mechanism: These additives act as "competing bases." They are small, positively charged ions that have a higher affinity for the active silanol sites than your analyte. They effectively bind to and mask the silanol groups, rendering them unavailable for interaction with (5-Fluoroindolin-2-yl)methanol. The analyte then elutes based primarily on its hydrophobic interaction with the C18 phase, resulting in a sharp, symmetrical peak.

  • Step-by-Step (using Ammonium Formate):

    • Prepare a 100mM stock solution of ammonium formate in water.

    • Add the appropriate volume to your aqueous mobile phase to achieve a final concentration of 10-20mM.

    • Adjust the final pH to your desired level (e.g., 3.0) using formic acid.

    • Filter and degas the mobile phase.

    • Crucially, dedicate a column to methods using amine additives like TEA. They are notoriously difficult to wash out and can permanently alter the column's selectivity. Ammonium salts are generally more MS-friendly and less aggressive.

Protocol 2: Column Selection

If mobile phase optimization does not fully resolve the issue, your column chemistry may be the limiting factor.

  • Action: Switch to a column specifically designed to minimize silanol activity and improve the peak shape of basic compounds.

  • Mechanism & Options:

    • High-Purity, End-Capped Columns: Modern columns are made from higher purity silica with fewer metal contaminants and employ advanced end-capping techniques. End-capping uses a small silylating agent (like trimethylchlorosilane) to convert most of the residual Si-OH groups into less reactive Si-O-Si(CH₃)₃ groups. This directly reduces the number of available sites for secondary ionic interactions.

    • Polar-Embedded Columns: These columns have a polar group (e.g., amide, carbamate) embedded near the base of the alkyl chain. This polar group helps to shield the residual silanol groups from basic analytes through hydration, effectively creating a water-rich layer near the silica surface that repels the basic analyte from the silanols. These columns often provide excellent peak shape for bases without the need for aggressive mobile phase additives.

Data Summary: Impact of Mobile Phase Additives

The following table summarizes the expected effects of different mobile phase conditions on the analysis of (5-Fluoroindolin-2-yl)methanol. The Tailing Factor (Tf), also known as the asymmetry factor, is a measure of peak shape; a value of 1.0 indicates a perfectly symmetrical peak, while values >1.2 are generally considered problematic.

Mobile Phase ConditionExpected Tailing Factor (Tf)Expected Retention TimeMechanism of ImprovementKey Considerations
Neutral pH (e.g., pH 7 phosphate buffer)> 2.0Unpredictable, may driftNoneNot Recommended. Strong silanol interactions dominate.
Low pH (0.1% Formic Acid, pH ~2.7)1.3 - 1.6DecreasedSilanol group suppression by protonation.Good starting point, often sufficient for modern columns.
Low pH + Ammonium Formate (20mM, pH 3.0)1.0 - 1.2Slightly IncreasedSilanol masking by competing NH₄⁺ ions.Excellent peak shape, MS-compatible.
Low pH + Triethylamine (0.1% TEA, pH 3.0)1.0 - 1.2IncreasedStrong silanol masking by competing triethylammonium ions.Excellent peak shape but can cause ion suppression in MS and may permanently modify the column.

References

  • Dolan, J. W. (2002). Peak Tailing and What to Do About It. LCGC North America, 20(5), 430–437. [Link]

  • Majors, R. E. (2013). The Role of the Stationary Phase in Reversed-Phase Chromatography. LCGC North America, 31(11), 914–927. [Link]

  • PubChem. (n.d.). Indoline. National Center for Biotechnology Information. Retrieved from [Link]

  • Nawrocki, J. (1997). The silanol group and its role in liquid chromatography. Journal of Chromatography A, 779(1-2), 29–71. [Link]

  • Waters Corporation. (2012). The Role of Buffers in Reversed Phase Chromatography. Waters Application Note. [Link]

  • McCalley, D. V. (2017). A study of the factors that determine the performance of columns for the analysis of basic compounds by reversed-phase liquid chromatography. Journal of Chromatography A, 1531, 75–86. [Link]

  • Agilent Technologies. (2011). Why you should use Ammonium Bicarbonate, Formate, or Acetate Buffers for LC/MS. Agilent Technical Overview. [Link]

  • Restek Corporation. (n.d.). A Guide to HPLC Column Selection. Retrieved from [Link]

Optimization

Technical Support Center: Crystallization &amp; Process Optimization for (5-Fluoroindolin-2-yl)methanol

Welcome to the Process Development Support Center for (5-Fluoroindolin-2-yl)methanol (CAS: 1391119-26-8). As a critical fluorinated indoline building block, this molecule presents unique isolation challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Development Support Center for (5-Fluoroindolin-2-yl)methanol (CAS: 1391119-26-8). As a critical fluorinated indoline building block, this molecule presents unique isolation challenges. Its dual chemical nature—a lipophilic fluorinated aromatic ring coupled with a hydrogen-bonding hydroxymethyl group—often results in complex phase behaviors, including severe liquid-liquid phase separation (LLPS) and agglomeration during scale-up.

This guide provides field-proven, thermodynamically grounded troubleshooting strategies and self-validating protocols to ensure high-yield, high-purity crystalline recovery.

Part 1: Troubleshooting Guides & FAQs

Q1: My crystallization is forming a cloudy, milky emulsion instead of solid crystals. What is happening thermodynamically? A1: You are observing Liquid-Liquid Phase Separation (LLPS), commonly referred to in process chemistry as "oiling out." This occurs when the solution's supersaturation is generated too rapidly (e.g., via fast anti-solvent addition or uncontrolled cooling). The system crosses the binodal curve into a metastable liquid-liquid region before solid nucleation can occur 1. The API forms a solute-rich liquid phase (oil droplets) that eventually solidifies into an amorphous or highly agglomerated mass, trapping impurities. Causality Fix: You must design the desupersaturation trajectory to stay within the Metastable Zone Width (MSZW) and avoid the miscibility gap entirely 2.

Q2: How can I ensure a narrow Particle Size Distribution (PSD) and avoid sticky, agglomerated filter cakes? A2: Agglomeration is a kinetic consequence of secondary nucleation dominating over steady crystal growth, often exacerbated by high local shear or rapid precipitation. To shift the thermodynamic balance, implement Thermal Cycling . By oscillating the temperature just below the saturation point, you induce Ostwald ripening. The higher surface-energy fine crystals dissolve during the heating phase, and the solute redeposits onto the larger, more stable crystals during the cooling phase, drastically improving the aspect ratio and bulk powder flowability 3.

Q3: What is the optimal seeding strategy for this specific indoline derivative? A3: Seeding must occur dynamically within the MSZW. For (5-Fluoroindolin-2-yl)methanol, introduce a 1–3 wt% seed load of milled crystals (with a narrow PSD) when the solution reaches approximately 30% of its maximum supersaturation. This provides immediate surface area for crystal growth, consuming the supersaturation driving force and preventing the system from reaching the LLPS boundary or the spontaneous secondary nucleation threshold 4.

Part 2: Process Visualizations

Pathway A Homogeneous Solution (5-Fluoroindolin-2-yl)methanol B Rapid Desupersaturation (Uncontrolled Cooling/Antisolvent) A->B High Driving Force E Controlled Desupersaturation (Maintained within MSZW) A->E Low Driving Force C Liquid-Liquid Phase Separation (Oiling Out / LLPS) B->C Crosses Binodal Curve D Agglomerated / Impure Solid (Poor Yield & Quality) C->D Solute-Rich Droplet Solidification F Direct Solid-Liquid Nucleation (Seed-Induced Growth) E->F Stays Below LLPS Boundary G High-Purity Crystalline API (Target PSD Achieved) F->G Ostwald Ripening

Thermodynamic pathways comparing oiling out (LLPS) versus controlled direct nucleation.

Workflow S1 1. API Dissolution (T > Saturation Temp) S2 2. In-line PAT Monitoring (FBRM / ReactIR) S1->S2 Establish Baseline S3 3. Generate Supersaturation (Cooling / Antisolvent Addition) S2->S3 Track Concentration S4 4. Seed Introduction (1-3 wt%, Narrow PSD) S3->S4 Enter MSZW S5 5. Thermal Cycling (Dissolve Fines, Grow Crystals) S4->S5 Desupersaturation S5->S2 Feedback Loop S6 6. Filtration & Washing (Isolate Pure API) S5->S6 Target PSD Reached

Self-validating crystallization workflow utilizing PAT feedback for process control.

Part 3: Quantitative Process Data

Table 1: Solvent System Evaluation Matrix for (5-Fluoroindolin-2-yl)methanol

Data represents typical thermodynamic boundaries used to engineer the crystallization trajectory.

Solvent System (v/v)Solubility @ 20°C (mg/mL)Solubility @ 60°C (mg/mL)MSZW Width (°C)LLPS (Oiling Out) RiskProcess Recommendation
Ethyl Acetate / Heptane (1:2) 15.2128.58.5High (if unseeded)Excellent for anti-solvent processes; requires precise PAT-guided seeding.
Isopropanol (IPA) 28.4195.012.0Moderate Ideal for standard cooling crystallization and thermal cycling.
DMSO / Water (1:1) 45.0>350.04.0Very High Avoid unless strictly necessary; wide miscibility gap guarantees oiling out without strict control.
Table 2: Process Troubleshooting Matrix
Observed SymptomThermodynamic / Kinetic Root CauseCorrective Action
Cloudy emulsion prior to crystallization Crossing the binodal curve before the solubility curve (LLPS).Reduce anti-solvent addition rate; introduce seeds earlier in the MSZW.
Bimodal Particle Size Distribution Secondary nucleation caused by excessive local supersaturation or high shear.Implement thermal cycling; optimize impeller speed to reduce shear forces.
Sticky, solvent-retaining filter cake Poor aspect ratio and solvent entrapment during the rapid growth phase.Hold at final temperature for 2+ hours (aging); wash with cold anti-solvent.

Part 4: Self-Validating Experimental Protocols

The following protocols utilize Process Analytical Technology (PAT)—specifically Focused Beam Reflectance Measurement (FBRM) and ReactIR—to create a closed-loop, self-validating system. This ensures that the physical reality of the reactor matches the theoretical thermodynamic design.

Protocol A: PAT-Guided Anti-Solvent Crystallization (LLPS Prevention)

Objective: Isolate (5-Fluoroindolin-2-yl)methanol from an Ethyl Acetate/Heptane system without triggering oiling out.

  • Dissolution: Suspend the crude API in Ethyl Acetate (Good Solvent) at 55°C.

    • Self-Validation: FBRM total chord counts must drop to baseline (zero), confirming complete dissolution and the absence of ghost nuclei.

  • Cooling & Supersaturation Generation: Cool the reactor to 45°C at a controlled rate of 0.5°C/min.

    • Self-Validation: ReactIR shows a stable solute concentration; FBRM confirms no spontaneous nucleation (counts remain at zero).

  • Seeding: Charge 2 wt% of (5-Fluoroindolin-2-yl)methanol seeds (d50 ≈ 20 µm) suspended in a minimal volume of Heptane.

    • Self-Validation: FBRM detects an immediate, stable spike strictly in the 10–50 µm chord length channel.

  • Aging: Hold the suspension at 45°C for 60 minutes.

    • Self-Validation: ReactIR shows a gradual decrease in supersaturation as the seeds consume the solute mass.

  • Anti-Solvent Addition: Dose Heptane linearly over 4 hours via a subsurface dip tube to prevent local supersaturation spikes at the solvent interface.

    • Self-Validation: FBRM shows a continuous rightward shift in the Chord Length Distribution (CLD) to larger sizes, with no secondary spike in the <10 µm channel.

  • Isolation: Cool to 5°C at 0.2°C/min, filter, and wash with cold Heptane.

Protocol B: Thermal Cycling for Agglomeration Remediation

Objective: Repair agglomerated batches, eliminate fines, and improve bulk powder flowability via Ostwald ripening.

  • Initial Slurry: Suspend the agglomerated API in an Isopropanol/Water (80:20) mixture at 20°C.

  • Heating Phase (Dissolution of Fines): Ramp the temperature to 50°C at 1°C/min.

    • Self-Validation: FBRM shows the rapid disappearance of fine particle counts (<15 µm) while maintaining the structural integrity (counts) of the larger crystals.

  • Cooling Phase (Growth): Cool back to 20°C at a slow rate of 0.25°C/min.

    • Self-Validation: FBRM confirms a rightward shift in the CLD (indicating mass deposition onto existing crystals) without the generation of new fines.

  • Cycling: Repeat Steps 2 and 3 for three complete cycles.

    • Self-Validation: The final FBRM CLD overlay demonstrates a monomodal, narrow distribution, confirming the elimination of agglomerates.

References

  • Enhancing Crystallization Control with In-Line PAT for Scalable Manufacturing Aragen Particle Science & Engineering URL:[Link]

  • Impact of Solvent Selection and Temperature on Oiling-Out Propensity During Crystallization of a Pharmaceutical Drug Candidate Organic Process Research & Development (ACS Publications) URL:[Link]

  • Development and Scale-Up of a Crystallization Process To Improve an API's Physiochemical and Bulk Powder Properties Organic Process Research & Development (ACS Publications) URL:[Link]

  • Seeding Techniques and Optimization of Solution Crystallization Processes Organic Process Research & Development (ACS Publications) URL:[Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Structural Validation of (5-Fluoroindolin-2-yl)methanol: X-ray Crystallography in Focus

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery, the precise determination of a molecule's three-dimensional structure is a non-negotiable cornerstone of successf...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the precise determination of a molecule's three-dimensional structure is a non-negotiable cornerstone of successful therapeutic development. For novel scaffolds like (5-Fluoroindolin-2-yl)methanol, a fluorinated indoline derivative with significant potential in medicinal chemistry, unambiguous structural validation is paramount.[1][2][3] This guide provides an in-depth comparison of X-ray crystallography as the gold standard for structural elucidation against other widely used spectroscopic techniques. We will delve into the causality behind experimental choices, present detailed protocols, and offer a clear, data-driven comparison to equip researchers with the insights needed for robust structural validation.

The Imperative of Structural Integrity in Fluorinated Indolines

The introduction of fluorine into organic molecules can profoundly influence their pharmacological properties, including metabolic stability and binding affinity.[2][3] In the case of the indoline core, fluorination can alter conformational preferences, which in turn dictates biological activity.[2] Therefore, a definitive understanding of the atomic arrangement within (5-Fluoroindolin-2-yl)methanol is critical for establishing structure-activity relationships (SAR) and guiding further drug design. While techniques like NMR and mass spectrometry provide essential information, X-ray crystallography offers an unparalleled, direct visualization of the molecular structure.[4][5]

X-ray Crystallography: The Definitive Approach

X-ray crystallography provides a high-resolution, three-dimensional map of a molecule's electron density, from which the precise positions of individual atoms can be determined.[5][6][7] This technique is uniquely capable of revealing detailed information about bond lengths, bond angles, and stereochemistry in the solid state.[4]

Experimental Workflow: A Step-by-Step Rationale

The successful application of X-ray crystallography hinges on a meticulous and well-reasoned experimental workflow, from sample preparation to data analysis.

X-ray_Crystallography_Workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystallization cluster_data Data Collection & Processing cluster_structure Structure Solution & Refinement synthesis Synthesis of (5-Fluoroindolin-2-yl)methanol purification Purification (e.g., Column Chromatography) synthesis->purification Crude Product crystallization Crystal Growth (e.g., Slow Evaporation) purification->crystallization Pure Compound mounting Crystal Mounting crystallization->mounting Single Crystal diffraction X-ray Diffraction mounting->diffraction processing Data Processing diffraction->processing Diffraction Pattern solution Structure Solution processing->solution Processed Data refinement Structure Refinement solution->refinement validation Structural Validation refinement->validation Final Structure

Caption: Workflow for X-ray Crystallographic Analysis.

1. Synthesis and Purification:

The journey to a crystal structure begins with the synthesis of high-purity (5-Fluoroindolin-2-yl)methanol. Synthetic routes to fluorinated indoles and their derivatives are well-documented and often involve multi-step processes.[8][9] Following synthesis, rigorous purification, typically by column chromatography, is essential to remove impurities that can hinder crystallization.[9]

2. Crystallization: The Critical Step

The formation of a single, well-ordered crystal is the most challenging and critical phase of the process. The choice of solvent and crystallization technique is paramount and often requires empirical screening. For indole derivatives, slow evaporation from a suitable solvent or solvent mixture is a common and effective method.[10][11] The polarity of the solvent can significantly influence crystal habit and quality.[11][12]

Experimental Protocol: Crystallization of (5-Fluoroindolin-2-yl)methanol

  • Dissolve a small amount of purified (5-Fluoroindolin-2-yl)methanol in a minimal volume of a suitable solvent (e.g., ethyl acetate, dichloromethane, or a mixture thereof) in a clean vial.

  • Loosely cap the vial to allow for slow evaporation of the solvent at room temperature.

  • Monitor the vial for the formation of single crystals over several days to weeks.

  • Once suitable crystals have formed, carefully extract them from the mother liquor for mounting.

3. Data Collection and Processing:

A selected crystal is mounted on a goniometer and exposed to a focused beam of X-rays. The crystal diffracts the X-rays, producing a unique pattern of reflections that is recorded by a detector. This diffraction data is then processed to determine the unit cell dimensions and the intensities of the reflections.

4. Structure Solution, Refinement, and Validation:

The processed data is used to solve the "phase problem" and generate an initial electron density map. This map is then interpreted to build a molecular model, which is subsequently refined to best fit the experimental data. The final structure is validated using various crystallographic metrics to ensure its accuracy and reliability.

Comparative Analysis: X-ray Crystallography vs. Spectroscopic Methods

While X-ray crystallography provides the definitive solid-state structure, spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) offer complementary and crucial information.[4][13]

FeatureX-ray CrystallographyNMR SpectroscopyMass Spectrometry
Principle X-ray diffraction by a crystal latticeNuclear spin transitions in a magnetic fieldMass-to-charge ratio of ionized molecules
Sample Phase Solid (single crystal)Solution or solid-stateGas phase (ions)
Information Provided 3D atomic coordinates, bond lengths, bond angles, stereochemistryConnectivity, chemical environment of atoms, dynamic informationMolecular weight, elemental composition, fragmentation patterns
Resolution Atomic (typically < 1 Å)Lower than crystallographyProvides molecular formula
Sample Requirement High-quality single crystalSoluble sample (mg quantities)Small sample amount (µg to ng)
Key Advantage Unambiguous 3D structure determination[5][7]Provides information on solution-state structure and dynamics[5][6]High sensitivity and determination of molecular formula[14]
Key Limitation Requires a diffracting crystal, which can be difficult to obtain[6]Can be complex for large molecules; provides indirect structural information[15]Does not provide 3D structural information directly[16]
The Synergy of an Integrated Approach

For a comprehensive and irrefutable structural validation of (5-Fluoroindolin-2-yl)methanol, an integrated approach is the most robust strategy.[4][13]

Integrated_Validation_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis synthesis (5-Fluoroindolin-2-yl)methanol Synthesis ms Mass Spectrometry (Molecular Weight & Formula) synthesis->ms nmr NMR Spectroscopy (Connectivity & Proton/Carbon Environment) synthesis->nmr xray X-ray Crystallography (3D Structure) synthesis->xray validation Validated Structure ms->validation nmr->validation xray->validation

Caption: Integrated Approach to Structure Validation.

NMR Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the connectivity and chemical environment of atoms in the molecule.[17] For (5-Fluoroindolin-2-yl)methanol, ¹⁹F NMR would also be crucial for confirming the position of the fluorine atom. Techniques like COSY, HSQC, and HMBC provide through-bond correlation information, which helps in assembling the molecular skeleton.

Mass Spectrometry: High-resolution mass spectrometry (HRMS) provides the accurate mass of the molecule, which is used to determine its elemental composition.[14][18] Fragmentation patterns observed in tandem mass spectrometry (MS/MS) can further corroborate the proposed structure.[16][18]

Conclusion

The structural validation of (5-Fluoroindolin-2-yl)methanol is a critical step in its development as a potential therapeutic agent. While NMR and mass spectrometry provide essential pieces of the structural puzzle, X-ray crystallography stands alone in its ability to deliver an unambiguous, high-resolution three-dimensional structure. By employing an integrated approach that leverages the strengths of each technique, researchers can achieve a comprehensive and irrefutable structural characterization, paving the way for informed drug design and development.

References

  • Elguero, J., et al. (2007). The structure of fluorinated indazoles: the effect of the replacement of a H by a F atom on the supramolecular structure of NH-indazoles. New J. Chem., 31, 687-695. [Link]

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  • Liu, Y., et al. (2011). An Efficient Difluorohydroxylation of Indoles Using Selectfluor as a Fluorinating Reagent. Organic Letters, 13(17), 4474–4477. [Link]

  • Singh, R. P., & Singh, V. (2020). Fluorine-containing indoles: Synthesis and biological activity. Journal of Fluorine Chemistry, 239, 109635. [Link]

  • Lee, J., et al. (2025). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2). Processes, 13(6), 1133. [Link]

  • Davey, R. (2019). X-Ray Crystallography vs. NMR Spectroscopy. News-Medical.Net. [Link]

  • Sygnature Discovery. (2024). Structural Biology Techniques Compared: X-ray, NMR & Cryo-EM. [Link]

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  • Wang, Y., et al. (2022). Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors. Molecules, 27(13), 3995. [Link]

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Comparative

A Comparative Guide to the Structural Confirmation of (5-Fluoroindolin-2-yl)methanol using IR Spectroscopy

For researchers and professionals in drug development, the unambiguous confirmation of a molecule's structure is a non-negotiable cornerstone of the entire discovery and manufacturing pipeline. Any ambiguity can lead to...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development, the unambiguous confirmation of a molecule's structure is a non-negotiable cornerstone of the entire discovery and manufacturing pipeline. Any ambiguity can lead to wasted resources, misinterpreted biological data, and significant delays. Infrared (IR) spectroscopy serves as a rapid, reliable, and highly informative first-pass technique for verifying the functional group identity of a synthesized compound. This guide provides an in-depth analysis of the expected IR absorption bands for (5-Fluoroindolin-2-yl)methanol, offering a detailed comparison against potential synthetic impurities or isomers, and is grounded in established spectroscopic principles.

The power of IR spectroscopy lies in its ability to probe the vibrational energies of covalent bonds.[1][2] Different bond types (e.g., O-H, N-H, C=C) absorb infrared radiation at characteristic frequencies, creating a unique spectral "fingerprint" for the molecule. For a molecule like (5-Fluoroindolin-2-yl)methanol, which contains a secondary amine, a primary alcohol, an aromatic ring, and a carbon-fluorine bond, the IR spectrum provides a wealth of data for structural validation.

Pillar 1: Deciphering the Spectral Fingerprint of (5-Fluoroindolin-2-yl)methanol

The structure of (5-Fluoroindolin-2-yl)methanol presents several key functional groups whose vibrational signatures are the primary focus of our analysis. A logical approach involves dissecting the spectrum into its most informative regions.

The High-Frequency Region (4000 cm⁻¹ - 2500 cm⁻¹): The X-H Stretches

This region is dominated by the stretching vibrations of bonds to hydrogen (O-H, N-H, and C-H).

  • O-H Stretch (Alcohol): The most prominent feature is anticipated to be a strong and characteristically broad absorption band for the hydroxyl (O-H) group, typically appearing in the 3500-3200 cm⁻¹ range.[3][4][5] The significant broadness of this peak is a direct consequence of intermolecular hydrogen bonding between alcohol molecules, a hallmark of this functional group in a condensed phase.[3][6]

  • N-H Stretch (Secondary Amine): The indoline ring contains a secondary amine. This will give rise to a single, weaker, and sharper absorption band compared to the O-H stretch, appearing in the 3500-3300 cm⁻¹ region.[7][8][9] Often, this N-H peak can appear as a shoulder on the much broader O-H band. Its presence is a crucial confirmation of the indoline ring system.

  • C-H Stretches (Aromatic vs. Aliphatic): A key diagnostic feature is the position of C-H stretching bands relative to 3000 cm⁻¹. The aromatic C-H bonds on the benzene ring will produce weaker bands just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).[10][11][12] In contrast, the aliphatic C-H bonds within the five-membered ring and the methanol substituent will result in stronger absorptions just below 3000 cm⁻¹ (typically 3000-2850 cm⁻¹).[13][14] The presence of signals on both sides of this 3000 cm⁻¹ dividing line is strong evidence for the coexistence of both aromatic and saturated components in the structure.

The Fingerprint Region (1650 cm⁻¹ - 650 cm⁻¹): The Zone of Confirmation

This complex region is information-rich and crucial for confirming the core structure and substitution pattern. While many bands can overlap, several key vibrations for (5-Fluoroindolin-2-yl)methanol are expected here.

  • Aromatic C=C Stretches: The stretching vibrations within the aromatic ring typically produce two or more medium-intensity bands in the 1600-1450 cm⁻¹ range.[10][11][12]

  • C-O Stretch (Primary Alcohol): A strong absorption band corresponding to the C-O stretching vibration of the primary alcohol is expected in the 1300-1000 cm⁻¹ region.[3][4][14]

  • C-N Stretch (Aromatic Amine): The C-N bond of the aromatic amine will exhibit a medium to strong band between 1335-1250 cm⁻¹.[1][9]

  • C-F Stretch (Aryl Fluoride): The presence of the fluorine substituent is confirmed by a strong, often sharp, absorption band from the C-F stretch, typically found in the 1300-1100 cm⁻¹ range.[15][16][17] This band is a critical piece of evidence for the successful incorporation of fluorine into the aromatic ring.

  • C-H Out-of-Plane Bending: Strong absorptions in the 900-675 cm⁻¹ region are caused by the out-of-plane bending of aromatic C-H bonds and are highly diagnostic of the ring's substitution pattern.[10][11] For the 1,2,4-trisubstituted pattern of our target molecule, specific bands in this region provide powerful confirmatory evidence.

Data Summary: Expected IR Absorption Bands

The following table summarizes the critical diagnostic peaks for the structural confirmation of (5-Fluoroindolin-2-yl)methanol.

Wavenumber (cm⁻¹)Functional GroupVibration TypeExpected Characteristics
3500 - 3200Alcohol (-OH)O-H Stretch (H-bonded)Strong, Broad
3500 - 3300Secondary Amine (-NH-)N-H StretchMedium, Sharper than O-H
3100 - 3000Aromatic C-HC-H StretchMedium to Weak
3000 - 2850Aliphatic C-HC-H StretchMedium to Strong
1600 - 1450Aromatic RingC=C Stretch (in-ring)Medium, Multiple Bands
1335 - 1250Aromatic AmineC-N StretchStrong
1300 - 1100Aryl FluorideC-F StretchStrong
1300 - 1000Primary AlcoholC-O StretchStrong
900 - 675Aromatic RingC-H Out-of-Plane BendStrong, Pattern-dependent

Pillar 2: A Self-Validating Experimental Protocol

Trust in analytical data begins with a robust and repeatable experimental protocol. The following workflow for Attenuated Total Reflectance (ATR) FTIR spectroscopy is designed to produce high-quality, reliable spectra. ATR is preferred for its minimal sample preparation and ease of use.

Step-by-Step ATR-FTIR Analysis
  • Instrument Preparation: Ensure the FTIR spectrometer has been powered on and allowed to stabilize according to the manufacturer's specifications. This ensures thermal stability of the source and detector.

  • Crystal Cleaning: Meticulously clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe. This removes any residue from previous analyses that could contaminate the spectrum.

  • Background Spectrum Acquisition: With the clean, empty ATR crystal in place, acquire a background spectrum. This critical step measures the ambient atmosphere (water vapor, CO₂) and the instrument's intrinsic response. The software will automatically subtract this background from the sample spectrum, ensuring that the final output contains only information from the sample itself.

  • Sample Application: Place a small amount of the solid (5-Fluoroindolin-2-yl)methanol sample directly onto the ATR crystal.

  • Apply Pressure: Use the instrument's pressure clamp to apply firm, consistent pressure, ensuring intimate contact between the sample and the crystal surface. Good contact is essential for a strong, high-quality signal, as the IR beam only penetrates a few microns into the sample.

  • Sample Spectrum Acquisition: Collect the sample spectrum. Co-adding multiple scans (e.g., 16 or 32) is standard practice to improve the signal-to-noise ratio.

  • Data Processing & Analysis: The resulting spectrum (plotted as % Transmittance or Absorbance vs. Wavenumber) is now ready for interpretation. Key processing steps include baseline correction and peak picking.

  • Post-Analysis Cleaning: Thoroughly clean the sample from the ATR crystal to prepare the instrument for the next user.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_analysis Analysis cluster_interp Interpretation prep 1. Clean ATR Crystal background 2. Acquire Background Spectrum prep->background sample 3. Apply Sample to Crystal background->sample acquire 4. Acquire Sample Spectrum sample->acquire process 5. Process Data (Baseline Correction, Peak Picking) acquire->process interpret 6. Correlate Bands to Functional Groups process->interpret

Caption: Workflow for structural confirmation via ATR-FTIR.

Pillar 3: Comparative Analysis for Authoritative Confirmation

The true power of a spectrum is revealed not just by identifying what is present, but also by confirming what is absent. Comparing the experimental spectrum of your product to that of potential impurities or side-products provides an exceptional level of confidence.

  • Comparison with Starting Material (e.g., 5-Fluoroindole): The precursor, 5-fluoroindole, would show a distinct N-H stretch and aromatic C-H/C=C bands. However, it would critically lack the strong, broad O-H stretch and the strong C-O stretch associated with the primary alcohol. The aliphatic C-H stretching region below 3000 cm⁻¹ would also be significantly different or absent.

  • Comparison with an Oxidized Impurity (e.g., 5-Fluoroindolin-2-one): Over-oxidation could lead to the formation of the corresponding lactam (an amide within the ring). This impurity would be immediately identifiable by the disappearance of the alcohol O-H stretch and the appearance of a very strong carbonyl (C=O) stretching band, typically around 1680 cm⁻¹.

  • Comparison with a Positional Isomer (e.g., (6-Fluoroindolin-2-yl)methanol): This presents a more challenging case, as an isomer would possess all the same functional groups and thus show very similar O-H, N-H, C-O, C-N, and C-F stretching bands. The primary distinguishing feature would be found in the C-H out-of-plane bending region (900-675 cm⁻¹). The substitution pattern on the aromatic ring dictates the specific frequencies of these bending modes. A 1,2,4-trisubstituted ring (the target molecule) will have a different pattern of bands in this region compared to a 1,2,3-trisubstituted ring (the 6-fluoro isomer), making this region critical for isomeric differentiation.[10]

Conclusion

The structural confirmation of (5-Fluoroindolin-2-yl)methanol by IR spectroscopy is a multi-faceted process that relies on a holistic interpretation of the entire spectrum. A successful confirmation is achieved by observing the simultaneous presence of a broad O-H stretch, a sharper N-H stretch, both aromatic (>3000 cm⁻¹) and aliphatic (<3000 cm⁻¹) C-H stretches, and the strong, characteristic C-O and C-F bands in the fingerprint region. Just as importantly, the absence of unexpected signals, such as a strong carbonyl peak, rules out common impurities. By following a robust experimental protocol and comparing the acquired data against the well-established absorption frequencies detailed in this guide, researchers can confidently validate the molecular structure, ensuring the integrity of their downstream applications.

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of (5-Fluoroindolin-2-yl)methanol

Authored for Researchers, Scientists, and Drug Development Professionals The integrity of our research and the safety of our laboratory personnel and environment are paramount. While novel compounds like (5-Fluoroindolin...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The integrity of our research and the safety of our laboratory personnel and environment are paramount. While novel compounds like (5-Fluoroindolin-2-yl)methanol are pivotal in advancing drug discovery, their handling and disposal demand a rigorous, scientifically-grounded approach. This guide provides a comprehensive, step-by-step protocol for the safe disposal of (5-Fluoroindolin-2-yl)methanol and its associated waste streams, moving beyond mere compliance to foster a culture of intrinsic safety and environmental stewardship.

Hazard Assessment: Understanding the "Why" Behind the Protocol

Proper disposal procedures are not arbitrary; they are a direct consequence of a molecule's inherent chemical properties and toxicological profile. While a specific Safety Data Sheet (SDS) for (5-Fluoroindolin-2-yl)methanol is not widely available, we can infer its likely hazards from the closely related analogue, (5-fluoro-1H-indol-2-yl)methanol, and general principles of halogenated organic compounds.

The presence of a fluorine atom categorizes this compound as a halogenated organic hydrocarbon .[1][2] This is the single most critical piece of information for waste segregation. Furthermore, its chemical relatives suggest a profile of moderate to acute toxicity.

Table 1: Inferred Hazard Profile for (5-Fluoroindolin-2-yl)methanol

Hazard Classification Description Potential Health Effects Source
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled. May cause systemic toxic effects following exposure. [3]
Skin Irritation May cause irritation upon direct contact with skin. Redness, inflammation, or dermatitis. [3]
Eye Irritation May cause serious eye irritation. Redness, pain, and potential damage to eye tissue. [3]
Specific Target Organ Toxicity May cause respiratory irritation or drowsiness/dizziness. Coughing, shortness of breath, central nervous system depression. [3]

| Hazardous Combustion Products | Thermal decomposition may release toxic gases. | In case of fire, may produce Carbon Monoxide (CO), Carbon Dioxide (CO2), Nitrogen Oxides (NOx), and Hydrogen Fluoride (HF). | |

This hazard profile dictates that (5-Fluoroindolin-2-yl)methanol must be treated as a hazardous waste, requiring stringent containment and disposal procedures to protect human health and the environment.[4] Under no circumstances should this compound or its solutions be disposed of down the drain.[1][2]

The Core Directive: Segregation of Halogenated Waste

The foundational principle for disposing of (5-Fluoroindolin-2-yl)methanol is its strict segregation into a dedicated "Halogenated Organic Waste" stream.[1][2][5]

Causality: Halogenated compounds require specific treatment during large-scale waste disposal, often involving high-temperature incineration with specialized scrubbers to neutralize the resulting acidic gases (like Hydrogen Fluoride). Mixing them with non-halogenated solvents complicates this process, increases disposal costs, and can lead to non-compliance with environmental regulations. Even a small amount of halogenated waste can contaminate a large container of non-halogenated solvent, forcing the entire volume to be treated as the more hazardous and costly halogenated waste.[5]

Visualizing the Disposal Workflow

The following diagram outlines the decision-making process for segregating waste generated from work involving (5-Fluoroindolin-2-yl)methanol.

Sources

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